FEN1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGCMQXTPTJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of FEN1-IN-1 in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction: FEN1 - A Critical Node in DNA Metabolism
Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific nuclease that plays an indispensable role in maintaining genomic stability.[1] As a member of the RAD2 nuclease family, FEN1 possesses multiple enzymatic activities, including 5'-flap endonuclease, 5'-3' exonuclease, and gap endonuclease functions.[1][2] These activities position FEN1 as a central enzyme in several critical DNA metabolic pathways. Its canonical roles include the maturation of Okazaki fragments during lagging strand DNA synthesis and participation in long-patch base excision repair (LP-BER).[2][3][4][5] In Okazaki fragment processing, FEN1 precisely removes the 5' RNA-DNA primers, creating a ligatable nick that is sealed by DNA ligase I.[4] In LP-BER, it removes the displaced DNA flap containing the lesion.[1][6] Given its fundamental role, the dysregulation or overexpression of FEN1 is frequently associated with cancer, promoting genomic instability and, in some cases, resistance to chemotherapy, making it a compelling target for therapeutic intervention.[1][3][7]
FEN1-IN-1: A Direct Inhibitor of FEN1 Nuclease Activity
This compound is a small molecule inhibitor designed to target the enzymatic function of FEN1.[8] The primary mechanism of inhibition involves direct binding to the active site of the FEN1 protein. This interaction is partly achieved through the coordination of the essential Mg²⁺ cofactor within the active site, effectively blocking the enzyme's catalytic activity.[8] By directly inhibiting FEN1, this compound prevents the resolution of 5' flap structures that are obligate intermediates in DNA replication and repair.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of FEN1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of FEN1-IN-1, a potent small molecule inhibitor of Flap Endonuclease 1 (FEN1). FEN1 is a critical enzyme in DNA replication and repair, making it a promising target for cancer therapy, particularly in tumors with existing DNA damage response deficiencies.
Discovery of this compound: A Targeted Approach
This compound (also known as LNT1) was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of FEN1.[1][2] The discovery process followed a typical workflow for small molecule drug discovery.
Experimental Workflow: From Hit to Lead
The discovery of this compound involved a multi-step process, beginning with the identification of a promising chemical scaffold and culminating in a potent and selective inhibitor.
Synthesis of this compound
This compound belongs to a series of N-hydroxyurea-based inhibitors of FEN1. While a specific, detailed synthesis protocol for this compound (CAS 824983-91-7) is not publicly available, the general synthesis of N-hydroxy-pyrimidinedione derivatives has been described.[3] The synthesis generally involves the construction of the pyrimidinedione core followed by the introduction of the N-hydroxyurea moiety.
Quantitative Data
This compound and related compounds have been evaluated for their inhibitory activity against FEN1 and their cytotoxic effects on various cancer cell lines.
In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | FEN1, EXO1 | 11 | Potent inhibitor with equal potency for FEN1 and EXO1.[4] >1000-fold selectivity over XPG.[3] |
| BSM-1516 | FEN1 | 7 | ~65-fold more potent against FEN1 than EXO1 (IC50 = 460 nM).[5][6] |
| Compound C20 | FEN1 | 3 | A potent N-hydroxyl urea derivative.[7][8] |
| PTPD | FEN1 | 22 | A thienopyrimidine-dione derivative.[9] |
Cellular Activity (GI50/EC50)
| Compound | Cell Line | GI50/EC50 (µM) | Notes |
| This compound | 212 cell lines | 15.5 (mean GI50) | High-throughput screen showed broad activity.[10][11] |
| BSM-1516 | DLD1 (BRCA2-/-) | 0.35 | ~15-fold more sensitive than BRCA2-wild-type DLD1 cells (EC50 = 5 µM).[5][6][12] |
| Compound C20 | A549 | 12.5 | Lung cancer cell line.[8] |
| Compound C20 | H1299 | 22.1 | Lung cancer cell line.[8] |
| Compound C20 | H460 | 20.8 | Lung cancer cell line.[8] |
| This compound | HeLa (MRE11A disrupted) | More sensitive | Demonstrates synthetic lethality with MRE11A deficiency.[11][13] |
Pharmacokinetic Properties (of a related inhibitor)
| Compound | Parameter | Value | Species | Route |
| BSM-1516 | T1/2 | 2.9 hours | Mice | Oral |
| BSM-1516 | Oral Bioavailability | 40% | Mice | Oral |
Mechanism of Action and Signaling Pathway
This compound binds to the active site of FEN1 and inhibits its nuclease activity, partly through coordination with the essential Mg2+ ions in the active site.[11][13] Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures, which in turn causes replication fork instability and DNA double-strand breaks (DSBs).[10][11] This accumulation of DNA damage triggers a DNA Damage Response (DDR), primarily through the ATM checkpoint signaling pathway.
Experimental Protocols
Fluorescence-Based FEN1 Cleavage Assay
This assay is used to measure the enzymatic activity of FEN1 and the inhibitory potential of compounds like this compound.
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).[6]
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add FEN1 enzyme to the reaction buffer. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Substrate Addition: Add the fluorogenic DNA substrate to initiate the reaction.[6]
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24-72 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.[14]
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.[14]
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group, normalized to the plating efficiency.
Western Blot for DNA Damage Response Proteins
This technique is used to detect the levels of specific proteins involved in the DNA damage response pathway, such as phosphorylated H2AX (γH2AX) and phosphorylated ATM (p-ATM).
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-p-ATM) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (FEN1i-1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. blacksmithmedicines.com [blacksmithmedicines.com]
- 6. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Flap Endonuclease 1 (FEN1) in Okazaki Fragment Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing a central role in DNA replication and repair.[1] This structure-specific nuclease is indispensable for the maturation of Okazaki fragments, the short DNA segments synthesized on the lagging strand during DNA replication.[2] FEN1's precise cleavage of 5' flap structures ensures the seamless ligation of these fragments into a continuous DNA strand.[3] Beyond its canonical role in DNA replication, FEN1 is also involved in long-patch base excision repair (LP-BER), rescue of stalled replication forks, and telomere maintenance.[4] Dysregulation of FEN1 activity is linked to genomic instability and various cancers, making it an attractive target for therapeutic intervention.[5][6] This guide provides an in-depth technical overview of FEN1's function in Okazaki fragment maturation, its enzymatic properties, regulatory mechanisms, and its implications in disease and drug development.
FEN1 Enzymatic Activities
FEN1 is a metallonuclease possessing multiple nuclease activities that enable its diverse functions in DNA metabolism.[4] Its primary and most dominant activity is 5' flap endonuclease (FEN) activity, which is essential for removing the RNA-DNA primers of Okazaki fragments.[4][7]
The key enzymatic activities of FEN1 include:
-
5' Flap Endonuclease (FEN) Activity: FEN1 recognizes and cleaves single-stranded 5' flaps that are displaced by DNA polymerases during strand displacement synthesis.[1] The cleavage occurs precisely at the junction of the single-stranded flap and the double-stranded DNA, leaving a ligatable nick.[8]
-
5'-3' Exonuclease (EXO) Activity: FEN1 can remove nucleotides from 5' blunt ends or nicks, creating a gap.[4]
-
Gap Endonuclease (GEN) Activity: This activity allows FEN1 to cleave the template strand opposite a gap, which is important for resolving stalled replication forks and apoptotic DNA fragmentation.[4][7]
The catalytic activity of FEN1 is dependent on the presence of divalent metal ions, typically Mg2+, which are coordinated in the active site by conserved carboxylate residues.[8] The enzyme's structure, particularly a helical arch, facilitates the threading of the 5' flap into the active site for cleavage.[1]
Okazaki Fragment Maturation Pathways
The maturation of Okazaki fragments is a multi-step process that ensures the removal of RNA primers and the ligation of DNA fragments. FEN1 is a key player in the primary pathways for this process.
The Short Flap Pathway
The predominant pathway for Okazaki fragment maturation is the short flap pathway.[9]
-
Initiation: DNA Polymerase δ (Pol δ), responsible for synthesizing the bulk of the Okazaki fragment, encounters the 5' end of the downstream fragment.[2]
-
Strand Displacement: Pol δ performs limited strand displacement, creating a short 5' flap, typically 1-6 nucleotides in length.[9]
-
FEN1 Cleavage: FEN1 recognizes this short flap structure and cleaves it, generating a nick with a 5'-phosphate and a 3'-hydroxyl group.[1][3]
-
Ligation: DNA Ligase I (Lig1) seals the nick, joining the two Okazaki fragments to form a continuous lagging strand.[2]
This efficient process is tightly coordinated by the Proliferating Cell Nuclear Antigen (PCNA), which acts as a sliding clamp and a platform for the sequential recruitment of Pol δ, FEN1, and Lig1.[2][10]
Caption: The short flap pathway of Okazaki fragment maturation.
The Long Flap Pathway
Occasionally, more extensive strand displacement by Pol δ, sometimes aided by helicases like Pif1, can lead to the formation of long 5' flaps.[1][11] These long flaps are processed through a distinct, two-nuclease pathway.[9]
-
Long Flap Formation: A long 5' flap is generated, which is rapidly bound by Replication Protein A (RPA).[9]
-
RPA Inhibition of FEN1: RPA binding to the long flap inhibits the activity of FEN1.[9]
-
Dna2 Recruitment and Cleavage: The RPA-coated flap recruits another nuclease, DNA2, which possesses both helicase and nuclease activities. Dna2 displaces RPA and progressively cleaves the long flap, leaving a shorter flap of about 5-6 nucleotides.[1][9]
-
FEN1 Final Cleavage: This shorter flap is no longer a substrate for Dna2 but is now an ideal substrate for FEN1. FEN1 then performs the final cleavage to create a ligatable nick.[9]
-
Ligation: DNA Ligase I seals the nick.[2]
The long-flap pathway is considered a minor pathway but is essential for processing flaps that escape the immediate action of FEN1.[9]
Caption: The long flap pathway involving RPA, Dna2, and FEN1.
Alternative Pathway for Fold-Back Flaps
In some instances, displaced flaps can contain complementary sequences that fold back on themselves, forming hairpin structures. These structures are resistant to cleavage by both FEN1 and Dna2.[11] An alternative pathway involving the Pif1 helicase has been proposed to resolve these structures.[11] Pif1, in conjunction with Pol δ, can unwind the entire Okazaki fragment initiated by a fold-back flap, allowing for its removal and subsequent resynthesis.[11]
Interaction with Key Proteins
FEN1's function is tightly regulated through its interactions with other proteins at the replication fork.
Proliferating Cell Nuclear Antigen (PCNA)
PCNA is a ring-shaped protein that encircles the DNA and acts as a sliding clamp, enhancing the processivity of DNA polymerases.[10] It is a master coordinator of Okazaki fragment maturation, interacting sequentially with Pol δ, FEN1, and Lig1.[2] The interaction with PCNA is crucial for:
-
Recruitment and Localization: PCNA recruits FEN1 to the replication fork, ensuring its high local concentration at the site of action.[12]
-
Stimulation of Activity: PCNA significantly stimulates FEN1's endonuclease activity.[10][13]
-
Coordination: The sequential binding of replication factors to PCNA ensures an orderly progression of Okazaki fragment processing.[14]
FEN1 interacts with PCNA through a conserved PCNA-interacting protein (PIP) box located at its C-terminus.[15] Structural studies have revealed that FEN1 can adopt different conformations when bound to PCNA, potentially regulating its access to the DNA substrate.[16]
Dna2 Helicase/Nuclease
As described in the long flap pathway, Dna2 collaborates with FEN1 to process long flaps.[9] The interplay between these two nucleases is critical for handling diverse flap structures that arise during DNA replication. Acetylation of FEN1 and Dna2 can influence the choice between the short and long flap pathways, with acetylated FEN1 showing reduced activity while acetylated Dna2 is stimulated.[9]
Regulation of FEN1 Activity
FEN1 activity is meticulously regulated to prevent aberrant cleavage of DNA and maintain genomic stability. This regulation occurs through several mechanisms:
-
Post-Translational Modifications: FEN1 undergoes various post-translational modifications, including phosphorylation, methylation, and acetylation, which dynamically regulate its activity and interaction with other proteins.[1] For instance, methylation of FEN1 at arginine 192 promotes its interaction with PCNA, while subsequent phosphorylation causes its dissociation, allowing DNA ligase I to access the nick.[1]
-
Protein-Protein Interactions: As discussed, interactions with PCNA and other proteins are key to modulating FEN1's localization and activity.[10]
-
Substrate Specificity: FEN1 exhibits a high degree of substrate specificity, preferentially cleaving 5' flap structures and being inhibited by structures like intact double-stranded DNA or hairpins.[8]
FEN1 in Disease and as a Drug Target
Given its central role in DNA replication and repair, it is not surprising that FEN1 is implicated in human diseases, particularly cancer.
-
Cancer: FEN1 is overexpressed in numerous cancers, including breast, prostate, lung, and pancreatic cancers.[17] This overexpression can lead to increased genomic instability.[18] Cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), often become highly dependent on FEN1 for survival.[5][17] This dependency creates a synthetic lethal relationship, where inhibiting FEN1 in such cancer cells leads to cell death, while normal cells are less affected.[19][20]
-
Drug Development: The synthetic lethality concept has made FEN1 an attractive target for cancer therapy.[5] Several small-molecule inhibitors of FEN1 have been developed and are being investigated for their therapeutic potential, both as monotherapy and in combination with other DNA damage response inhibitors like PARP inhibitors.[20][21]
Quantitative Data on FEN1 Activity
The enzymatic efficiency of FEN1 is influenced by the substrate structure. The presence of a 1-nucleotide 3' flap on the substrate significantly enhances FEN1's cleavage activity.[22]
| Substrate Type | Description | Relative Cleavage Efficiency | Reference |
| Double Flap | Contains both a 5' flap and a 1-nucleotide 3' flap. | High | [22] |
| Single Flap | Contains only a 5' flap. | Moderate | [22] |
| Pseudo-Y | A forked DNA structure without a downstream duplex. | Low | [23] |
| 5' Overhang | A nick with a 5' single-stranded tail. | Low | [23] |
Note: This table provides a qualitative comparison based on available literature. Specific kinetic parameters (kcat, Km) can vary depending on the precise substrate sequence and reaction conditions.
Experimental Protocols
FEN1 Flap Cleavage Assay (Fluorogenic)
This assay is commonly used to measure the endonuclease activity of FEN1 in a high-throughput format.
Principle: The assay utilizes a synthetic DNA substrate consisting of three annealed oligonucleotides that form a 5' flap structure. The 5' flap strand is labeled with a fluorophore at its 5' end and a quencher at its 3' end. In the intact substrate, the fluorescence is quenched due to the proximity of the fluorophore and quencher. Upon cleavage of the flap by FEN1, the short fluorophore-labeled fragment is released, leading to an increase in fluorescence.[24]
Materials:
-
Purified recombinant human FEN1
-
Fluorogenic DNA substrate (e.g., with 6-FAM fluorophore and a corresponding quencher)
-
Assay buffer (e.g., 30 mM HEPES-KOH pH 7.4, 40 mM KCl, 8 mM MgCl₂, 0.2 mg/ml BSA, 10% glycerol)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of FEN1 enzyme in the assay buffer.
-
Add a fixed concentration of the fluorogenic substrate (e.g., 50 nM) to each well of the 384-well plate.[24]
-
Initiate the reaction by adding the diluted FEN1 enzyme to the wells.
-
Incubate the plate at a specific temperature (e.g., 23°C or 37°C) for a set period (e.g., 15 minutes).[24]
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The increase in fluorescence is proportional to the FEN1 activity.
Single-Turnover Kinetic Assay (Rapid Quench-Flow)
This method is used to determine the pre-steady-state kinetic parameters of FEN1 cleavage.
Principle: A single-turnover experiment is performed under conditions where the enzyme concentration is in excess of the substrate concentration. This allows for the measurement of the rate of the first catalytic cycle. A rapid quench-flow instrument is used to mix the enzyme and substrate and then quench the reaction at very short time intervals.[25]
Materials:
-
Purified recombinant FEN1
-
5'-32P-end-labeled DNA flap substrate
-
FEN1 reaction buffer (e.g., 30 mM HEPES-KOH pH 7.4, 40 mM KCl, 8 mM MgCl₂)
-
Quench solution (e.g., 90% formamide, 100 mM EDTA)
-
Rapid Quench-Flow instrument
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Prepare the 5'-32P-end-labeled DNA substrate and anneal it to form the flap structure.
-
Prepare a solution of FEN1 in the reaction buffer at a concentration significantly higher than the substrate.[25]
-
Load the FEN1 solution and the substrate solution into separate syringes of the rapid quench-flow instrument.
-
Initiate the reaction by rapidly mixing the enzyme and substrate. The reaction is allowed to proceed for various short time points (milliseconds to seconds).
-
At each time point, the reaction is quenched by mixing with the quench solution.
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The amount of cleaved product at each time point is quantified using a phosphorimager.
-
The data are then fit to a kinetic equation to determine the rate constant for cleavage.
Conclusion
FEN1 is a multifaceted nuclease that is fundamental to the process of Okazaki fragment maturation. Its precise enzymatic activity, coordinated through interactions with PCNA and other replication factors, ensures the fidelity and efficiency of lagging strand DNA synthesis. The intricate regulation of FEN1 activity underscores its importance in maintaining genomic stability. The reliance of certain cancers on FEN1 for survival has established it as a promising therapeutic target, with ongoing research focused on the development of specific inhibitors for cancer treatment. A thorough understanding of the molecular mechanisms governing FEN1 function is crucial for researchers and drug development professionals seeking to exploit its therapeutic potential.
References
- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-specific nucleases: role in Okazaki fragment maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okazaki fragments - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]
- 7. researchgate.net [researchgate.net]
- 8. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Two modes of FEN1 binding to PCNA regulated by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Alternative Pathway for Okazaki Fragment Processing: RESOLUTION OF FOLD-BACK FLAPS BY Pif1 HELICASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of the FEN-1/PCNA Interaction Results in DNA Replication Defects, Pulmonary Hypoplasia, Pancytopenia, and Newborn Lethality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. embopress.org [embopress.org]
- 15. Structural basis for recruitment of human flap endonuclease 1 to PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spring8.or.jp [spring8.or.jp]
- 17. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 18. embopress.org [embopress.org]
- 19. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 20. kuickresearch.com [kuickresearch.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Flap Endonuclease 1 (FEN1): Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific metallonuclease belonging to the Rad2/XPG family of 5' nucleases.[1] It plays a pivotal role in maintaining genomic stability through its essential functions in DNA replication and repair.[2][3] FEN1 possesses multiple nuclease activities, including 5'-flap endonuclease (FEN), 5'-3' exonuclease (EXO), and gap-dependent endonuclease (GEN) activities.[1][4] These activities are critical for the precise processing of various DNA intermediates that arise during Okazaki fragment maturation in lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[5][6] Given its central role in DNA metabolism, the dysregulation of FEN1 activity is linked to genomic instability, cancer development, and other disease states, making it an attractive target for therapeutic intervention.[2][7] This guide provides a comprehensive overview of the structure, function, and regulation of FEN1, along with detailed experimental protocols and quantitative data for its study.
FEN1 Structure and Catalytic Mechanism
Human FEN1 is a 380-amino acid protein that folds into a compact globular domain with a flexible C-terminal tail.[8][9] The core nuclease domain features a central β-sheet flanked by α-helices, creating a channel that accommodates the DNA substrate.[9] A key structural feature is a helical clamp or arch that spans the active site.[10]
DNA Recognition and Cleavage:
FEN1's substrate specificity is determined by the structure of the DNA, not its sequence.[10][11] It recognizes a bifurcated DNA structure with a 5' single-stranded flap.[10] The binding of FEN1 to its substrate induces a dramatic ~100° bend in the DNA, which is crucial for positioning the scissile phosphate at the active site.[12][13] This bending mechanism effectively prevents the cleavage of intact double-stranded DNA.[13]
The active site of FEN1 contains two essential divalent metal ions, typically Mg²⁺, which are coordinated by conserved acidic residues.[14][15] These metal ions are critical for catalysis, facilitating the nucleophilic attack on the phosphodiester bond.[14] The enzyme cleaves the phosphodiester bond at the junction of the single-stranded flap and the double-stranded DNA, typically leaving a ligatable nick with a 5'-phosphate and a 3'-hydroxyl group.[13] The presence of a 1-nucleotide 3'-flap on the substrate significantly enhances cleavage efficiency and specificity.[13]
Core Functions of FEN1 in DNA Metabolism
FEN1 is a key player in several fundamental cellular processes that are essential for the faithful inheritance of genetic information.
Okazaki Fragment Maturation
During lagging strand DNA synthesis, DNA polymerase δ displaces the RNA/DNA primers of the preceding Okazaki fragment, creating a 5' flap structure.[5][16] FEN1 is responsible for removing these flaps. This process can occur through two main pathways:
-
Short-flap pathway: DNA polymerase δ displaces a short flap, which is then directly cleaved by FEN1. This iterative process of displacement and cleavage is known as "nick translation."[5]
-
Long-flap pathway: If DNA polymerase δ displaces a longer flap, it becomes coated by Replication Protein A (RPA), which inhibits FEN1 cleavage. In this scenario, the Dna2 nuclease/helicase is recruited to shorten the flap, after which FEN1 can perform the final cleavage to create a ligatable nick.[2][16]
The choice between these pathways is crucial for preventing the formation of deleterious DNA structures.
Long-Patch Base Excision Repair (LP-BER)
FEN1 is a critical component of the LP-BER pathway, which removes damaged DNA bases that cannot be processed by the short-patch BER pathway.[6][17] The key steps involving FEN1 are:
-
A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.
-
AP endonuclease 1 (APE1) cleaves the DNA backbone 5' to the AP site.
-
DNA polymerase β (Pol β) or δ/ε synthesizes a short patch of DNA, displacing the downstream strand containing the AP site as a 5' flap.[6]
-
FEN1 then cleaves this flap, and the resulting nick is sealed by DNA ligase I.[6][18]
Other Essential Roles
Beyond these two major pathways, FEN1 is also implicated in:
-
Telomere maintenance: FEN1 contributes to the stability of telomeres, the protective caps at the ends of chromosomes.[19]
-
Stalled replication fork rescue: FEN1 helps to resolve stalled replication forks, preventing collapse and the formation of double-strand breaks.[1]
-
Apoptotic DNA fragmentation: FEN1 participates in the ordered degradation of DNA during programmed cell death.[1]
Regulation of FEN1 Activity
The activity of FEN1 is tightly regulated to ensure the precise and timely processing of DNA intermediates. This regulation occurs through protein-protein interactions and post-translational modifications.
Interaction with PCNA
Proliferating Cell Nuclear Antigen (PCNA), a ring-shaped sliding clamp that encircles DNA, is a key interaction partner and a major stimulator of FEN1 activity.[8] PCNA acts as a scaffold, recruiting FEN1 to sites of DNA replication and repair.[20] The interaction with PCNA enhances FEN1's processivity and cleavage efficiency.[8] The binding affinity (Kd) of FEN1 for PCNA is in the nanomolar range, indicating a strong interaction.[8]
Other Protein Interactions
FEN1 interacts with a host of other proteins that modulate its function in different cellular contexts. These include:
-
Werner syndrome protein (WRN): A RecQ helicase that collaborates with FEN1 in the processing of complex DNA structures.[3]
-
Bloom syndrome protein (BLM): Another RecQ helicase involved in resolving DNA replication intermediates.[5]
-
Rad9-Rad1-Hus1 (9-1-1) complex: A checkpoint clamp that can also recruit FEN1 to sites of DNA damage.[3]
These interactions help to direct FEN1 to specific DNA metabolic pathways and fine-tune its nuclease activity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to FEN1's enzymatic activity, its interactions with PCNA, and the potency of various inhibitors.
Table 1: Kinetic Parameters of Human FEN1 for Various DNA Substrates
| Substrate Type | Km (nM) | kcat (s⁻¹) | kcat/Km (nM⁻¹s⁻¹) | Reference |
| Double Flap (13 nt 5'-flap) | 1.1 ± 0.2 | 8.8 ± 0.3 | 8.0 | [9] |
| Single Flap (13 nt 5'-flap) | 13 ± 2 | 8.0 ± 0.4 | 0.62 | [9] |
| 5' Overhang | 200 ± 50 | 0.11 ± 0.01 | 0.00055 | [9] |
| Nicked Duplex (Exo) | 32 ± 5 | 0.17 ± 0.01 | 0.0053 | [9] |
| Gapped Duplex (GEN) | 490 ± 110 | 0.07 ± 0.01 | 0.00014 | [9] |
Note: Kinetic parameters can vary depending on the specific substrate sequence and reaction conditions.
Table 2: FEN1-PCNA Interaction Affinity
| Interacting Proteins | Method | KD (nM) | Reference |
| Human FEN1 - Human PCNA | Surface Plasmon Resonance | 70 - 80 | [1] |
| Human FEN1 - Human PCNA | Fluorescence Anisotropy | 60 | [8] |
| Yeast FEN1 - Yeast PCNA | Single-molecule FRET | 1.6 ± 0.5 | [17] |
| Yeast FEN1 - Yeast pcna-90 mutant | Surface Plasmon Resonance | 120 - 170 | [1] |
Table 3: IC₅₀ Values of Selected FEN1 Inhibitors
| Inhibitor | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 (N-hydroxyurea series) | SW620 | ~10 | [4] |
| Compound 2 (N-hydroxyurea series) | SW620 | ~10 | [4] |
| Compound 4 (N-hydroxyurea series) | SW620 | ~10 | [4] |
| Myricetin | Colorectal Cancer Cells | Not specified | [21] |
| SC13 | Cervical Cancer Cells | Not specified | [15] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study FEN1 function.
Protocol 1: Fluorogenic FEN1 Flap Endonuclease Assay
This assay provides a real-time, quantitative measurement of FEN1's flap cleavage activity.
Materials:
-
Purified recombinant FEN1 protein.
-
Fluorogenic DNA substrate: A double-flap DNA substrate with a fluorophore (e.g., 6-TAMRA) on the 5' end of the flap and a quencher (e.g., BHQ-2) on a complementary strand.[22]
-
FEN1 reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[22]
-
384-well microplate.
-
Fluorescence plate reader.
Method:
-
Prepare serial dilutions of FEN1 protein in FEN1 reaction buffer.
-
Add 30 µL of each FEN1 dilution or buffer (for no-enzyme control) to the wells of a 384-well plate.
-
Initiate the reaction by adding 10 µL of the fluorogenic DNA substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity at appropriate intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to FEN1 activity, as cleavage of the flap separates the fluorophore from the quencher.[22]
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
For inhibitor studies, pre-incubate FEN1 with the inhibitor for a specified time before adding the substrate.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for FEN1-DNA Binding
EMSA is used to qualitatively and quantitatively assess the binding of FEN1 to its DNA substrates.
Materials:
-
Purified recombinant FEN1 protein.
-
DNA probe: A radiolabeled (e.g., ³²P) or fluorescently labeled DNA substrate (e.g., a flap structure).
-
Binding buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.1 mM DTT, 5% glycerol.[23]
-
Native polyacrylamide gel (e.g., 6-8%).
-
TBE buffer (Tris-borate-EDTA).
-
Loading dye (non-denaturing).
-
Phosphorimager or fluorescence scanner.
Method:
-
Prepare binding reactions by mixing the labeled DNA probe (at a constant, low concentration) with increasing concentrations of FEN1 protein in binding buffer.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for complex formation.
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in TBE buffer at 4°C to prevent complex dissociation.
-
After electrophoresis, dry the gel (for radiolabeled probes) or directly visualize it using a phosphorimager or fluorescence scanner.
-
The free DNA probe will migrate faster, while the FEN1-DNA complex will migrate slower, resulting in a "shifted" band.[24] The intensity of the shifted band is proportional to the amount of bound complex.
Protocol 3: Co-Immunoprecipitation (Co-IP) for FEN1 Protein-Protein Interactions
Co-IP is used to identify and confirm interactions between FEN1 and other proteins within a cellular context.
Materials:
-
Cells expressing the proteins of interest.
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.[25]
-
Antibody specific to the "bait" protein (e.g., anti-FEN1).
-
Control IgG antibody (from the same species as the primary antibody).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (lysis buffer with a lower detergent concentration).
-
SDS-PAGE sample buffer.
-
Western blotting equipment and reagents.
Method:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate with rotation at 4°C. This step removes proteins that non-specifically bind to the beads or IgG. Centrifuge and collect the pre-cleared supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-FEN1) to the pre-cleared lysate and incubate with rotation at 4°C to allow the antibody to bind to its target protein.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate with rotation at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and denature them.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (the "prey"). A band corresponding to the prey protein in the FEN1 immunoprecipitate indicates an interaction.
Visualizing FEN1 Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving FEN1.
Caption: Okazaki Fragment Maturation Pathways.
Caption: Long-Patch Base Excision Repair Pathway.
Caption: Co-Immunoprecipitation Workflow for FEN1.
Conclusion and Future Directions
FEN1 is an indispensable enzyme that safeguards genomic integrity through its multifaceted roles in DNA replication and repair. Its intricate regulation via protein-protein interactions and post-translational modifications highlights its central position in the complex network of DNA metabolic pathways. The detailed understanding of its structure and function has not only illuminated fundamental biological processes but has also established FEN1 as a promising therapeutic target. The overexpression of FEN1 in various cancers and its role in chemoresistance underscore the potential of FEN1 inhibitors in oncology.[21][26] Future research will likely focus on the development of more potent and specific FEN1 inhibitors, the elucidation of the complex interplay between FEN1 and other DNA repair pathways, and the exploration of FEN1's role in other diseases linked to genomic instability. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical enzyme.
References
- 1. Two modes of FEN1 binding to PCNA regulated by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving individual steps of Okazaki fragment maturation at msec time-scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for recruitment of human flap endonuclease 1 to PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for FEN-1 substrate specificity and PCNA-mediated activation in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. embopress.org [embopress.org]
- 21. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
FEN1-IN-1: A Selective Inhibitor of Flap Endonuclease 1 for Cancer Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a pivotal role in maintaining genomic stability.[1][2][3] Its over-expression in various cancers has made it an attractive target for therapeutic intervention.[2][3] FEN1-IN-1 is a small molecule inhibitor that has demonstrated potent and selective inhibition of FEN1, showing promise as a tool for cancer research and as a potential lead compound for drug development.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a member of the N-hydroxyurea series of inhibitors that target the active site of FEN1.[4][5] Its inhibitory action is achieved in part through the coordination of the essential Mg²⁺ ions within the FEN1 active site, thereby preventing the enzyme from binding to and cleaving its DNA substrate.[1][4] Inhibition of FEN1 by this compound disrupts critical DNA metabolic processes, particularly Okazaki fragment maturation during lagging strand DNA synthesis.[4][6] This leads to an accumulation of unprocessed DNA flaps, causing replication fork stalling and the induction of a DNA damage response.[1][4][6]
Biochemical and Cellular Activity
This compound exhibits potent and selective inhibitory activity against FEN1. It has been shown to inhibit both FEN1 and the related exonuclease EXO1 with similar potency, while displaying high selectivity over other nucleases like xeroderma pigmentosum G (XPG).[7] In cellular assays, this compound induces a DNA damage response characterized by the activation of the ATM checkpoint signaling pathway, leading to the phosphorylation of histone H2AX (a marker for DNA double-strand breaks) and the ubiquitination of FANCD2, indicating the involvement of the Fanconi Anemia pathway.[1][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant FEN1 inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity |
| FEN1 | 11 | >1,000-fold vs. XPG |
| EXO1 | ~11 | - |
Data sourced from Probechem Biochemicals.[7]
Table 2: Cellular Growth Inhibition by this compound
| Cell Lines | Parameter | Value (µM) |
| 212 Cancer Cell Lines (Mean) | GI50 | 15.5 |
| 26 of 212 Cancer Cell Lines | GI50 | > 30 (Resistant) |
Data from a high-throughput screen reported by Ward TA, et al. in PLoS One, 2017.[4][6]
Table 3: Comparative Inhibitory Activity of Other FEN1 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| FEN1-IN-2 | FEN1 | 3 |
| XPG | 226 | |
| PTPD | FEN1 | 22 |
Data sourced from MedchemExpress and Singh et al., 2021.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FEN1 inhibitors like this compound.
FEN1 Cleavage Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the cleavage of a synthetic DNA flap substrate by recombinant FEN1 enzyme.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., with a 5'-fluorophore and a 3'-quencher)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
This compound or other test compounds
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled DNA flap substrate at a concentration near its Km value.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the plate.
-
Initiate the reaction by adding a fixed concentration of recombinant FEN1 enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blotting for DNA Damage Markers
This technique is used to detect the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, in response to FEN1 inhibition.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H2A.X (Ser139) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of FEN1 Inhibition
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for FEN1 Inhibitor Characterization
Caption: Workflow for FEN1 inhibitor discovery.
Logical Relationship of FEN1 Inhibition and Cellular Outcomes
Caption: Cellular consequences of FEN1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. This compound (FEN1i-1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Critical Role of Flap Endonuclease 1 (FEN1) in Long-Patch Base Excision Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap Endonuclease 1 (FEN1) is a highly conserved metallonuclease that plays a pivotal role in maintaining genomic stability through its involvement in various DNA metabolic pathways, most notably DNA replication and repair. This technical guide provides an in-depth exploration of FEN1's essential function in the long-patch base excision repair (LP-BER) pathway, a critical mechanism for correcting a wide range of endogenous and exogenous DNA base lesions. We will dissect the molecular mechanics of FEN1-mediated flap cleavage, its interplay with other key LP-BER proteins, and the experimental methodologies used to elucidate its function. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate processes of DNA repair.
Introduction to Long-Patch Base Excision Repair
Base excision repair (BER) is a primary cellular defense mechanism against small, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, and deamination. BER proceeds via two main sub-pathways: short-patch BER (SP-BER), which replaces a single nucleotide, and long-patch BER (LP-BER), which synthesizes a repair patch of 2-15 nucleotides.[1][2] LP-BER is crucial for repairing certain types of DNA damage, particularly when the 5'-deoxyribose phosphate (dRP) terminus is resistant to the lyase activity of DNA polymerase β (Pol β), a key enzyme in SP-BER.[2]
The LP-BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. AP endonuclease 1 (APE1) then incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-dRP terminus. From this point, the pathway diverges into at least two sub-pathways, largely distinguished by their dependence on the proliferating cell nuclear antigen (PCNA).
The Core Mechanism of FEN1 in LP-BER
FEN1's primary role in LP-BER is the removal of the 5' flap structure generated during strand displacement synthesis by DNA polymerases. This action is critical for creating a ligatable nick that can be sealed by DNA ligase I, thereby completing the repair process.
PCNA-Dependent LP-BER
In proliferating cells, LP-BER often proceeds in a PCNA-dependent manner, utilizing the replicative DNA polymerases δ (Pol δ) and ε (Pol ε).[3]
-
Recruitment and Loading: Following APE1 incision, PCNA is loaded onto the DNA at the single-strand break by Replication Factor C (RFC). PCNA then acts as a sliding clamp and a scaffold for the recruitment of downstream repair proteins.
-
Strand Displacement Synthesis: Pol δ or Pol ε binds to the PCNA-DNA complex and initiates DNA synthesis from the 3'-hydroxyl terminus, displacing the downstream strand containing the 5'-dRP lesion and creating a 5' flap.[1]
-
Flap Cleavage by FEN1: FEN1 is recruited to the site of repair and, in a process stimulated by its interaction with PCNA, recognizes and cleaves the 5' flap at its base.[1] This precise cleavage is essential for removing the damaged segment and creating a suitable substrate for ligation.
-
Ligation: DNA Ligase I, which also interacts with PCNA, seals the remaining nick in the DNA backbone, completing the repair process.
PCNA-Independent LP-BER
LP-BER can also occur independently of PCNA, often involving DNA polymerase β (Pol β).[1] This pathway is particularly relevant in non-proliferating cells where PCNA levels are low.[4]
-
Limited Strand Displacement: Pol β performs a more limited strand displacement synthesis, creating a shorter 5' flap.
-
FEN1-Mediated Cleavage: FEN1 is still required to cleave this flap, although its activity may be less processive without the stimulation by PCNA.
-
Ligation: DNA Ligase I or the XRCC1-DNA Ligase III complex can complete the final ligation step.
A proposed "hit and run" mechanism suggests an iterative process where FEN1 cleavage and Pol β synthesis occur in a coordinated but alternating fashion.[4]
Quantitative Analysis of FEN1 in LP-BER
The efficiency and fidelity of LP-BER are governed by the kinetic parameters and substrate specificities of its core enzymes. The following tables summarize key quantitative data related to FEN1's involvement in this pathway.
| Parameter | Value | Cell/System Type | Reference |
| Repair Patch Size | |||
| 8-oxo-7,8-dihydroguanine | 2-6 nucleotides | In vivo (mammalian cells) | [5] |
| Synthetic Abasic Site | 6-12 nucleotides | In vivo (mammalian cells) | [5] |
| General LP-BER | 2-15 nucleotides | In vitro/in vivo | [2] |
| Effect of FEN1 Deletion | |||
| Reduction in total BER activity (8oxoG lesion) | ~44% | DT40 chicken cell extracts | [2] |
| Reduction in LP-BER product formation | ~65% | DT40 chicken cell extracts | [2] |
| FEN1 Cleavage Specificity | |||
| Major cleavage site on CPD-containing flap | 5 bases downstream from the 5' CPD lesion | In vitro (purified human FEN1) | [1] |
Table 1: Quantitative Parameters of FEN1-mediated Long-Patch Base Excision Repair. This table summarizes key quantitative data, including the typical length of the DNA repair patch, the impact of FEN1 absence on repair efficiency, and the specific cleavage site of FEN1 on a damaged DNA flap.
| Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |
| Double-flap DNA | 1.9 ± 0.3 | 12.0 ± 0.4 | 6.3 | [6] |
| 5' Flap DNA | 10.0 ± 1.2 | 8.0 ± 0.3 | 0.8 | [6] |
| Nicked DNA | 18.0 ± 2.0 | 0.05 ± 0.002 | 0.003 | [6] |
Table 2: Steady-State Kinetic Parameters of Human FEN1. This table presents the Michaelis-Menten constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) of FEN1 for different DNA substrates, highlighting its preference for flap structures.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study FEN1's function in LP-BER.
In Vitro FEN1 Cleavage Assay
This assay directly measures the endonuclease activity of FEN1 on a synthetic DNA substrate containing a 5' flap.
Materials:
-
Purified recombinant human FEN1
-
Custom-synthesized oligonucleotides to form a flap substrate (one 5'-radiolabeled or fluorescently labeled flap oligonucleotide, one template oligonucleotide, and one upstream "primer" oligonucleotide)
-
10x FEN1 Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 10 mM DTT
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol
-
Denaturing polyacrylamide gel (15-20%)
-
TBE Buffer (Tris-borate-EDTA)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Substrate Annealing: Anneal the oligonucleotides to form the flap DNA substrate by mixing them in a 1:1.2:1.5 molar ratio (labeled flap:template:primer) in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then cool slowly to room temperature.
-
Reaction Setup: On ice, prepare the reaction mixtures in a final volume of 20 µL.
-
2 µL 10x FEN1 Reaction Buffer
-
10 nM annealed flap substrate
-
Indicated concentrations of purified FEN1 (e.g., a titration from 0.1 nM to 50 nM)
-
Nuclease-free water to 20 µL
-
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction. Incubate for a defined time (e.g., 15 minutes).
-
Stop Reaction: Terminate the reaction by adding 20 µL of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in 1x TBE buffer until the dyes have migrated sufficiently.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or scan for fluorescence. The cleaved product will migrate faster than the full-length substrate. Quantify the band intensities to determine the percentage of cleavage.
In Vitro Reconstitution of Long-Patch BER
This assay reconstitutes the entire LP-BER pathway using purified proteins to assess the coordinated action of the enzymatic machinery.
Materials:
-
Purified human proteins: APE1, Pol δ or Pol β, PCNA, RFC, FEN1, DNA Ligase I
-
Circular plasmid DNA containing a single, site-specific lesion (e.g., a synthetic abasic site)
-
10x LP-BER Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 200 mM KCl, 10 mM DTT, 5 mM ATP
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
[α-³²P]dCTP
-
Restriction enzymes for mapping the repair patch
-
Agarose gel and denaturing polyacrylamide gel
Procedure:
-
Reaction Assembly: Assemble the reactions on ice in a final volume of 25 µL.
-
2.5 µL 10x LP-BER Reaction Buffer
-
100 ng plasmid substrate
-
50 µM each of dATP, dGTP, dTTP
-
2.5 µM dCTP
-
10 µCi [α-³²P]dCTP
-
Optimal concentrations of purified proteins (e.g., 50 ng APE1, 100 ng Pol δ, 100 ng PCNA, 50 ng RFC, 50 ng FEN1, 200 ng DNA Ligase I)
-
Nuclease-free water to 25 µL
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
DNA Purification: Purify the plasmid DNA from the reaction mixture using a standard DNA purification kit.
-
Analysis of Repair Synthesis:
-
Total Incorporation: Run a portion of the purified DNA on an agarose gel, dry the gel, and expose it to a phosphor screen to visualize the incorporation of the radiolabel into the plasmid.
-
Patch Size Mapping: Digest the remaining purified DNA with restriction enzymes that flank the lesion site. Separate the resulting fragments on a denaturing polyacrylamide gel. The size of the radiolabeled fragment(s) will indicate the size and location of the repair patch.
-
Electrophoretic Mobility Shift Assay (EMSA) for FEN1-DNA Binding
EMSA is used to study the binding of FEN1 to its flap DNA substrate.
Materials:
-
Purified FEN1
-
Radiolabeled flap DNA substrate (as in 4.1)
-
10x EMSA Binding Buffer: 200 mM HEPES (pH 7.9), 500 mM KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol
-
Poly(dI-dC) non-specific competitor DNA
-
Native polyacrylamide gel (6-8%)
-
0.5x TBE Buffer
Procedure:
-
Binding Reaction: Set up the binding reactions on ice in a final volume of 20 µL.
-
2 µL 10x EMSA Binding Buffer
-
1 µg Poly(dI-dC)
-
~20,000 cpm of radiolabeled probe
-
Increasing concentrations of purified FEN1
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in 0.5x TBE buffer at 4°C.
-
Visualization: Dry the gel and expose it to a phosphor screen. A "shifted" band, which migrates slower than the free probe, indicates the formation of a FEN1-DNA complex.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of proteins in LP-BER is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.
PCNA-Dependent Long-Patch BER Pathway
Caption: PCNA-Dependent Long-Patch BER Pathway.
PCNA-Independent Long-Patch BER Pathway
Caption: PCNA-Independent Long-Patch BER Pathway.
Experimental Workflow for In Vitro LP-BER Reconstitution
Caption: Workflow for In Vitro LP-BER Reconstitution Assay.
Conclusion
FEN1 is an indispensable enzyme in the long-patch base excision repair pathway, ensuring the precise removal of displaced 5' flaps to facilitate the final ligation step. Its intricate coordination with DNA polymerases, PCNA, and DNA ligases highlights the elegance and complexity of cellular DNA repair mechanisms. A thorough understanding of FEN1's function and regulation is not only fundamental to our knowledge of genome maintenance but also presents a promising avenue for the development of novel therapeutic strategies targeting DNA repair pathways in diseases such as cancer. This guide provides a foundational resource for researchers and clinicians to further explore the critical role of FEN1 in preserving genomic integrity.
References
- 1. DNA polymerase β-dependent long patch base excision repair in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | PCNA-Dependent Long Patch Base Excision Repair [reactome.org]
- 4. DNA POLYMERASE β CATALYZED-PCNA INDEPENDENT LONG PATCH BASE EXCISION REPAIR SYNTHESIS: A MECHANISM FOR REPAIR OF OXIDATIVELY DAMAGED DNA ENDS IN POSTMITOTIC BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Role of Flap Endonuclease 1 (FEN1) Overexpression in Carcinogenesis: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flap Endonuclease 1 (FEN1) is a structure-specific nuclease integral to DNA replication and repair, playing a critical role in maintaining genomic stability.[1][2][3] Its primary functions include the maturation of Okazaki fragments during DNA replication and participation in the long-patch base excision repair (LP-BER) pathway.[3][4] Emerging evidence has compellingly demonstrated the dysregulation of FEN1 in numerous human malignancies. Overexpression of FEN1 is a common feature in a wide array of cancers, including those of the breast, lung, prostate, and pancreas, and is frequently associated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[1][5][6][7][8] This guide provides a comprehensive technical overview of the link between FEN1 overexpression and cancer, summarizing quantitative expression data, detailing key molecular pathways, outlining relevant experimental protocols, and exploring its potential as a therapeutic target.
FEN1 Overexpression Across Human Malignancies: A Quantitative Overview
Elevated expression of FEN1 at both the mRNA and protein levels is a well-documented phenomenon in a multitude of cancer types. This overexpression is not merely a correlative finding but has been shown to contribute functionally to cancer progression.[9] Below, we summarize quantitative data from various studies, highlighting the extent of FEN1 upregulation in tumor tissues compared to their normal counterparts.
Table 1: FEN1 mRNA Expression in Tumor vs. Normal Tissues
| Cancer Type | Fold Increase (Tumor vs. Normal) | Percentage of Cases with Overexpression | Key Findings & Citations |
|---|---|---|---|
| Breast Cancer | ~2.4-fold | 94% (47/50 cases) | Expression is significantly higher in metastatic tissue compared to primary tumors.[4][10] A 1.3-fold median increase in tumors and 1.7-fold in metastases was also reported.[11] |
| Non-Small-Cell Lung Cancer (NSCLC) | 2.8-fold (Adenocarcinoma), 4.7-fold (Squamous Carcinoma) | ~36% (protein) | FEN1 mRNA and protein are highly overexpressed; high expression correlates with poor differentiation and prognosis.[12] |
| Hepatocellular Carcinoma (HCC) | Significantly elevated | Not specified | High FEN1 expression correlates with late TNM stage and lower overall survival.[9] |
| Uterine Cancer | ~2.3-fold | Not specified | Statistically significant increase in FEN1 mRNA compared to matched normal tissue.[10] |
| Colon Cancer | ~1.5-fold | Not specified | Significant upregulation of FEN1 mRNA observed.[10] |
| Stomach Cancer | ~1.5-fold | Not specified | Significant upregulation of FEN1 mRNA observed.[10] |
| Kidney Cancer | ~2.3-fold | Not specified | Significant upregulation of FEN1 mRNA observed.[10] |
| Ovarian Cancer | Not specified | 49.5% (high nuclear protein expression) | High FEN1 expression is associated with an aggressive phenotype and poor progression-free survival after platinum chemotherapy.[8] |
| Brain Tumors | Higher than normal brain | 82% (9/11 GBM), 62.5% (5/8 Astrocytomas) | FEN1 is commonly overexpressed in glioblastomas and astrocytomas.[7] |
| Testis Tumors | Significantly elevated | Not specified | FEN1 overexpression is common.[7] |
Table 2: Correlation of FEN1 Overexpression with Clinicopathological Features
| Cancer Type | Correlation with Poor Prognosis | Correlation with Metastasis/Invasion | Other Significant Correlations & Citations |
|---|---|---|---|
| NSCLC | Yes | Yes | Positive correlation with proliferation marker Ki-67 (r = 0.485).[12] Associated with resistance to cisplatin.[5][12] |
| Breast Cancer | Yes (especially in ER+ patients on tamoxifen) | Yes (higher in metastatic tissue) | Associated with tamoxifen resistance.[13][14] Linked to high grade, high mitotic index, and triple-negative phenotype.[15] |
| HCC | Yes (lower OS and RFS) | Yes (promotes migration and invasion) | Independent prognostic predictor for overall survival (OS) and relapse-free survival (RFS).[9] |
| Triple-Negative Breast Cancer (TNBC) | Yes (worse RFS, DMFS, and OS) | Yes (associated with lymph node positivity) | High FEN1 expression is a biomarker for poor prognosis in TNBC patients.[16] |
| Ovarian Cancer | Yes (poor progression-free survival) | Not specified | Predicts platinum resistance.[8] |
| Pancreatic Cancer | Yes | Yes (promotes migration and invasion) | FEN1 is significantly upregulated in PC tissues.[17] |
Molecular Mechanisms & Signaling Pathways
FEN1's role in cancer extends beyond a simple correlation with proliferation. It is deeply integrated into core cellular processes that, when dysregulated, drive malignant transformation and progression.
Role in DNA Replication and Repair
FEN1 is a cornerstone of genomic integrity. Its canonical roles are in Okazaki fragment maturation during lagging-strand DNA synthesis and in Long-Patch Base Excision Repair (LP-BER).[3][4] In cancer, the high proliferative rate demands robust replication machinery, partly explaining the requirement for elevated FEN1 levels.[5] Furthermore, FEN1 participates in repairing DNA damage induced by endogenous reactive oxygen species (ROS) or exogenous agents like chemotherapy.[18] Its overexpression can therefore confer resistance by enhancing the cell's ability to repair cytotoxic DNA lesions.[5][11] FEN1 is also involved in more error-prone repair pathways like microhomology-mediated end joining (MMEJ), which can lead to genomic instability when overactive.[6]
Regulation of Cell Cycle Progression
Recent studies have elucidated a direct role for FEN1 in cell cycle control. In hepatocellular carcinoma, FEN1 promotes the G2/M transition by modulating the expression of key regulatory proteins, including Cdc25C, Cyclin-Dependent Kinase 1 (CDK1), and Cyclin B1.[19][20] Overexpression of FEN1 leads to increased levels of these proteins, accelerating entry into mitosis and thereby promoting cell proliferation.[19] Conversely, knockdown of FEN1 induces G1/S or G2/M phase arrest.[12]
FEN1 as a Therapeutic Target: Synthetic Lethality
The concept of synthetic lethality offers a powerful strategy for targeted cancer therapy. This occurs when the simultaneous loss of two genes is lethal to a cell, but the loss of either one alone is not. Cancers with defects in the Homologous Recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, are particularly vulnerable to the inhibition of FEN1.[21][22] These HR-deficient cells rely more heavily on other DNA repair pathways where FEN1 is active. Inhibiting FEN1 in this context leads to an accumulation of cytotoxic DNA damage that cannot be repaired, resulting in selective killing of cancer cells.[21][22][23] This has positioned FEN1 inhibitors as a promising therapeutic class, especially for cancers that have developed resistance to PARP inhibitors.[23]
Key Experimental Methodologies
Investigating the role of FEN1 requires a multi-faceted experimental approach. Below are detailed protocols for core techniques frequently cited in FEN1 research.
General Experimental Workflow
A typical investigation into FEN1's role in a specific cancer type follows a logical progression from expression analysis in patient tissues to functional validation in cell culture and animal models.
Quantitative Real-Time PCR (qRT-PCR) for FEN1 mRNA Expression
-
Objective: To quantify the relative expression level of FEN1 mRNA in tumor versus normal tissue.
-
Protocol:
-
RNA Extraction: Isolate total RNA from snap-frozen tissue samples or cultured cells using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
-
Primer Design: Design primers specific to the human FEN1 gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Real-Time PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. Perform the reaction on a real-time PCR system (e.g., Applied Biosystems StepOnePlus).
-
Data Analysis: Calculate the relative expression of FEN1 using the 2-ΔΔCt method, normalizing the Ct value of FEN1 to the housekeeping gene and comparing the tumor sample to a normalized control (e.g., matched adjacent normal tissue).[12]
-
Immunohistochemistry (IHC) for FEN1 Protein Expression
-
Objective: To determine the expression level and subcellular localization of FEN1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Protocol:
-
Deparaffinization and Rehydration: Dewax 4-5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against FEN1 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Scoring: Quantitatively score the staining based on intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells. An H-score can be calculated by summing the products of the intensity and percentage of cells at that intensity.[5][12]
-
GFP-Based DNA Repair Assay (for HR and NHEJ)
-
Objective: To measure the efficiency of Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) repair pathways following FEN1 manipulation.
-
Protocol:
-
Cell Line Generation: Establish stable cell lines by transfecting cancer cells (e.g., A549) with specific reporter plasmids: pHPRT-DRGFP for HR and pimEJ5GFP for NHEJ. These plasmids contain a GFP gene rendered non-functional by an I-SceI recognition site.[12]
-
FEN1 Knockdown: Transfect the stable reporter cell lines with control siRNA or FEN1-specific siRNA for 24-48 hours.
-
DSB Induction: Co-transfect the cells with a plasmid expressing the I-SceI endonuclease to create a specific DNA double-strand break (DSB) within the GFP reporter cassette. A plasmid expressing a red fluorescent protein (e.g., DsRed) is included as a transfection efficiency control.
-
Repair and Analysis: Culture the cells for an additional 48 hours to allow for DNA repair. Successful repair of the DSB by the respective pathway (HR or NHEJ) restores a functional GFP gene.
-
Flow Cytometry: Analyze at least 1x105 cells per sample by flow cytometry. Quantify the number of GFP-positive and DsRed-positive cells.
-
Data Analysis: The repair efficiency is presented as the ratio of GFP-positive cells to DsRed-positive cells. Compare the repair efficiency in FEN1-knockdown cells to the control.[12]
-
Conclusion and Future Directions
The evidence overwhelmingly indicates that FEN1 is not merely a passive bystander but an active participant in tumorigenesis. Its overexpression is a robust biomarker associated with poor clinical outcomes and therapeutic resistance across a wide range of cancers.[9][11][12] The multifaceted roles of FEN1 in DNA replication, repair, and cell cycle control make it a compelling and strategic target for novel anticancer therapies.
Future research should focus on:
-
Developing Potent and Selective FEN1 Inhibitors: While initial compounds exist, further development is needed to improve their pharmacokinetic and pharmacodynamic profiles for clinical use.[2][23]
-
Identifying Predictive Biomarkers for FEN1-Targeted Therapy: Beyond HR deficiency, identifying other genetic contexts or biomarkers that predict sensitivity to FEN1 inhibition will be crucial for patient stratification.
-
Investigating Combination Therapies: Exploring the synergistic potential of FEN1 inhibitors with conventional chemotherapies, radiation, and other targeted agents (e.g., PARP, ATR inhibitors) is a high-priority area.[1]
-
Elucidating Upstream Regulatory Mechanisms: Understanding the epigenetic and transcriptional mechanisms, such as promoter hypomethylation, that lead to FEN1 overexpression in the first place may reveal additional therapeutic vulnerabilities.[10][11][24]
By continuing to unravel the complexities of FEN1 biology, the scientific community can pave the way for innovative and effective treatments that exploit this critical vulnerability in cancer cells.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 7. FEN1 is Overexpressed in Testis, Lung and Brain Tumors | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Upregulation of FEN1 Is Associated with the Tumor Progression and Prognosis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Over-expression and hypomethylation of flap endonuclease 1 gene in breast and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FEN1 is a prognostic biomarker for ER+ breast cancer and associated with tamoxifen resistance through the ERα/cyclin D1/Rb axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] FEN1 is a prognostic biomarker for ER+ breast cancer and associated with tamoxifen resistance through the ERα/cyclin D1/Rb axis | Semantic Scholar [semanticscholar.org]
- 15. Genomic and protein expression analysis reveals Flap endonuclease 1 (FEN1) as a key biomarker in breast and ovarian cancer [cancer.fr]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer [frontiersin.org]
- 19. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase [jcancer.org]
- 20. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. pnas.org [pnas.org]
- 24. overexpression-and-hypomethylation-of-flap-endonuclease-1-gene-in-breast-and-other-cancers - Ask this paper | Bohrium [bohrium.com]
The Structural Basis for FEN1-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Overexpression of FEN1 is observed in numerous cancers and is associated with poor prognosis. FEN1-IN-1 is a potent and specific small molecule inhibitor of FEN1 that has shown significant anti-tumor activity. This technical guide provides an in-depth analysis of the structural basis of this compound inhibition, detailing the molecular interactions, quantitative binding data, and the downstream cellular consequences. This document is intended to serve as a comprehensive resource for researchers in oncology, DNA repair, and drug discovery.
Introduction to FEN1
FEN1 is a structure-specific metallonuclease that plays a crucial role in several DNA metabolic pathways, including Okazaki fragment maturation during lagging-strand DNA synthesis and long-patch base excision repair (LP-BER)[1][2]. Its primary function is to recognize and cleave 5' flap structures, which are intermediates in these processes. Given its essential role in maintaining genomic stability, FEN1 is a key protein in the DNA damage response (DDR) network.
This compound: A Potent Inhibitor
This compound is a small molecule belonging to the N-hydroxyurea class of compounds that effectively inhibits FEN1 activity[3][4]. Its mechanism of action involves direct binding to the FEN1 active site, leading to the suppression of its endonuclease activity. This inhibition triggers a cascade of cellular events, ultimately leading to DNA damage accumulation and cell death, particularly in cancer cells that are often deficient in other DNA repair pathways, a concept known as synthetic lethality[5].
Structural Basis of Inhibition
The precise mechanism of this compound inhibition has been elucidated through X-ray crystallography studies of FEN1 in complex with a closely related N-hydroxyurea inhibitor (compound 1)[2][6].
Key Findings:
-
Active Site Binding: this compound binds directly within the active site of FEN1[3][4].
-
Magnesium Ion Coordination: The inhibitor's N-hydroxyurea moiety directly coordinates with the two catalytic Mg²⁺ ions essential for FEN1's nuclease activity[2][6]. This interaction is critical for the inhibitory effect, as replacing Mg²⁺ with Ca²⁺ abrogates inhibitor binding[6].
-
Substrate Mimicry: The bound inhibitor occupies the same space as the scissile phosphate of the DNA substrate, effectively blocking the substrate from accessing the catalytic center[6].
-
Conformational Changes: The binding of the inhibitor prevents the necessary conformational change in the DNA substrate, specifically the unpairing of the DNA duplex near the flap junction, which is a prerequisite for cleavage[1].
Visualization of the FEN1-Inhibitor Complex
The following diagram illustrates the key interactions between FEN1, the DNA substrate, and this compound.
Quantitative Data on this compound Interaction
The binding affinity and inhibitory potency of this compound and related compounds have been quantified using various biophysical and biochemical assays.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (Compound 1) | Enzyme Kinetics | IC₅₀ | ~100 nM (at 100 nM substrate) | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | ~1 µM (for hFEN1-336Δ) | [1] | |
| Cellular Assay (SW620 cells) | EC₅₀ | ~20 µM | [1] | |
| Cellular Assay (212 cell lines) | GI₅₀ (mean) | 15.5 µM (3-day treatment) | [4] | |
| Compound 2 (FEN1-IN-4) | Enzyme Kinetics | IC₅₀ | 30 nM (for hFEN1-336Δ) | [7] |
| Isothermal Titration Calorimetry (ITC) | Kd | ~1 µM (for hFEN1-336Δ) | [1] | |
| Compound 4 | Enzyme Kinetics | IC₅₀ | ~100 nM (at 100 nM substrate) | [1] |
Cellular Consequences of this compound Inhibition
Inhibition of FEN1 by this compound in mammalian cells initiates a DNA damage response, characterized by the activation of key signaling pathways.
Signaling Pathway Activation
The following diagram illustrates the signaling cascade triggered by this compound.
Experimental Protocols
X-ray Crystallography of FEN1-Inhibitor Complex
This protocol outlines the general steps for determining the co-crystal structure of FEN1 with an inhibitor like this compound.
Detailed Steps:
-
Protein Expression and Purification: Human FEN1 (full-length or a truncated, more stable version) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques[5][8].
-
Co-crystallization: The purified FEN1 is mixed with a molar excess of this compound and a buffer containing MgCl₂. Crystallization is typically achieved using the sitting-drop vapor-diffusion method at a constant temperature[5][8].
-
X-ray Diffraction Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. Diffraction data are collected at a synchrotron beamline[2].
-
Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved using molecular replacement with a known FEN1 structure as a search model. The final model is refined to fit the experimental data.
FEN1 Activity Assay (FRET-based)
A fluorescence resonance energy transfer (FRET) assay is a common method to measure FEN1 cleavage activity in vitro.
Detailed Steps:
-
Substrate Design: A synthetic DNA substrate mimicking a 5' flap is used. The 5' flap is labeled with a fluorophore (e.g., 6-FAM) and the complementary strand is labeled with a quencher (e.g., BHQ-1) in close proximity. In the intact substrate, the fluorescence is quenched[9].
-
Reaction Setup: The FRET substrate is incubated with purified FEN1 enzyme in a reaction buffer containing MgCl₂. The reaction is initiated by the addition of the enzyme[6].
-
Inhibitor Titration: To determine the IC₅₀, the assay is performed in the presence of serial dilutions of this compound.
-
Fluorescence Measurement: Upon cleavage of the 5' flap by FEN1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. This increase is monitored in real-time using a fluorescence plate reader[9].
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of this compound in intact cells.
Detailed Steps:
-
Cell Treatment: Cultured cells (e.g., SW620) are treated with this compound or a vehicle control (DMSO) for a specific duration[1].
-
Heating: The treated cells are heated to a range of temperatures. The binding of the inhibitor stabilizes the FEN1 protein, leading to a higher melting temperature[1].
-
Cell Lysis and Protein Quantification: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Western Blotting: The amount of soluble FEN1 in each sample is quantified by Western blotting. An increase in the amount of soluble FEN1 at higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement[1].
Immunofluorescence Staining for DNA Damage Markers
This method is used to visualize the cellular response to FEN1 inhibition.
Detailed Steps:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for the desired time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with primary antibodies against DNA damage markers such as phosphorylated Histone H2AX (γH2AX) and ubiquitinated FANCD2.
-
Secondary Antibody and Imaging: Fluorescently labeled secondary antibodies are used for detection. The coverslips are mounted on slides, and the cells are imaged using a fluorescence microscope. The intensity and number of foci for each marker are quantified.
Conclusion
The structural and functional data presented in this guide provide a comprehensive understanding of the mechanism of this compound inhibition. The direct binding to the active site and coordination with essential magnesium ions highlight a specific and effective mode of action. The downstream cellular consequences, including the activation of the DNA damage response pathway, underscore the therapeutic potential of targeting FEN1 in cancer. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate FEN1 biology and develop novel FEN1 inhibitors.
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crystallization and preliminary X-ray analysis of flap endonuclease 1 (FEN1) from Desulfurococcus amylolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Crystallization and preliminary X-ray analysis of flap endonuclease 1 (FEN1) from Desulfurococcus amylolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
FEN1-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2] Its overexpression is observed in numerous cancers, including breast, prostate, and lung cancer, making it a compelling target for cancer therapy.[3] FEN1-IN-1 is a small molecule inhibitor that binds to the active site of FEN1, coordinating with Mg²⁺ ions and blocking its endonuclease activity.[4][5][6] Inhibition of FEN1 by this compound triggers a DNA damage response, activates the ATM checkpoint signaling pathway, and can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its effects on cancer cell viability, DNA damage, and cell cycle progression.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| GI50 (Growth Inhibition 50) | Mean: 15.5 µM | 212 cancer cell lines | [6] |
| Effective Concentration Range | 0.2 - 30 µM | HeLa, SW620, HCT-116 | [6] |
| Incubation Time | 24 - 72 hours | HeLa, SW620, HCT-116 | [6] |
Signaling Pathways and Experimental Workflow
FEN1's Role in DNA Repair and Replication
FEN1 is a key player in maintaining genomic stability through its involvement in multiple DNA metabolic pathways. The following diagram illustrates the central role of FEN1 in Okazaki fragment maturation during DNA replication and in the long-patch base excision repair (LP-BER) pathway.
Caption: FEN1's central role in DNA replication and repair pathways.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.
Caption: Workflow for evaluating the effects of this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[4][5] To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound (MW: 332.33 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[4]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
DNA Damage Assessment (γH2AX Immunofluorescence Staining)
This protocol is used to detect DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[8][9]
-
Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes at room temperature.[8][9]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block with 5% BSA in PBS for 30-60 minutes at room temperature.[1][8]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C or for 2 hours at room temperature.[1][8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[8][9]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[10]
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[10][11]
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[10]
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Synthetic Lethality Assessment (Clonogenic Survival Assay)
This assay is used to assess the long-term survival and proliferative capacity of cells after treatment with this compound, particularly in cell lines with and without BRCA mutations.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines
-
Complete cell culture medium
-
6-well or 100 mm cell culture dishes
-
This compound
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)[13]
Protocol:
-
Prepare single-cell suspensions of the cell lines to be tested.
-
Seed a known number of cells (typically 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes. The exact number will depend on the cell line and treatment conditions and should be optimized beforehand.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates undisturbed for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.[14]
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[13]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well/dish.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to assess synthetic lethality. A significantly lower surviving fraction in the BRCA-deficient cells compared to the BRCA-proficient cells indicates a synthetic lethal interaction.
References
- 1. Immunofluorescence Staining For γ-H2AX [bio-protocol.org]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of FEN1 and PARP in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting DNA damage response (DDR) pathways has emerged as a highly effective strategy. Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. However, both intrinsic and acquired resistance to PARP inhibitors present a growing clinical challenge. A promising approach to enhance the efficacy of PARP inhibitors and overcome resistance is the combination with inhibitors of other key DDR proteins. One such emerging target is Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair.
This document provides detailed application notes and experimental protocols for the combined use of FEN1 inhibitors, such as FEN1-IN-1, and PARP inhibitors. The synergistic interaction between these two classes of inhibitors leads to enhanced cancer cell death, offering a promising therapeutic strategy for a broader range of cancers, including those resistant to PARP inhibitor monotherapy.
Mechanism of Action: A Synergistic Assault on DNA Repair
The combination of a FEN1 inhibitor and a PARP inhibitor creates a synthetic lethal interaction in cancer cells. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to cell death.
FEN1 is a key nuclease involved in Okazaki fragment maturation during lagging strand DNA synthesis and in long-patch base excision repair. FEN1 is recruited to sites of DNA damage by activated PARP1. Inhibition of FEN1 disrupts these processes, leading to the accumulation of unresolved DNA replication intermediates and stalled replication forks.
The concurrent inhibition of FEN1 and PARP has a dual effect:
-
Enhanced DNA Damage : FEN1 inhibition exacerbates the DNA damage caused by PARP inhibitors. The combination leads to a significant increase in DNA damage, as evidenced by markers like γH2AX and 53BP1 foci, at lower drug concentrations than with either agent alone.
-
Increased Replication Stress : The combination has been shown to increase the speed of DNA replication forks, leading to replication stress and the collapse of replication forks, ultimately resulting in mitotic catastrophe and apoptosis.
This synergistic mechanism is particularly effective in overcoming resistance to PARP inhibitors. Studies have shown that this combination is highly effective in PARPi-resistant triple-negative breast cancer (TNBC) cell lines.
Key Applications
-
Overcoming PARP Inhibitor Resistance : The combination of this compound and a PARP inhibitor can re-sensitize cancer cells that have developed resistance to PARP inhibitor monotherapy.
-
Broadening the Therapeutic Window : The synergistic effect allows for the use of lower concentrations of both inhibitors, potentially reducing off-target toxicity while maintaining or enhancing anti-tumor efficacy.
-
Treatment of HR-Proficient Tumors : This combination strategy may extend the utility of PARP inhibitors to cancers that are proficient in homologous recombination.
-
Investigating DNA Damage Response Pathways : This combination serves as a powerful tool for researchers studying the intricate network of DNA repair pathways.
Data Presentation: Quantitative Synergy
The synergistic effects of combining FEN1 inhibitors with PARP inhibitors have been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: Synergistic Effects of FEN1 and PARP Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | BRCA Status | PARPi Resistance Status | FEN1 Inhibitor | PARP Inhibitor | Combination Index (CI) | Observations | Reference |
| HCC1395-OlaR | BRCA2-mutant | Acquired Resistance | LNT1 | Olaparib | 0.20 | Strong synergy | [1][2][3] |
| BT549 | BRCA-wildtype | Intrinsic Resistance | LNT1 | Talazoparib | Synergistic | Increased DNA replication fork speed and DNA damage | [4] |
| MDAMB231 | BRCA-wildtype | Additive | LNT1 | Talazoparib | Additive | High DNA damage response driven by either single agent | [4] |
| HCC1806 | BRCA-wildtype | Additive | LNT1 | Talazoparib | Additive | High DNA damage response driven by either single agent | [4] |
Combination Index (CI): <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.
Table 2: Enhanced Anti-proliferative Effects with FEN1 and PARP Inhibitor Combination
| FEN1 Inhibitor | PARP Inhibitor | Effect on Antiproliferative Activity | Reference |
| BSM-1516 | Olaparib, Niraparib, Talazoparib, AZD5305 | Enhanced antiproliferative effect up to 100-fold |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., TNBC lines)
-
This compound (and/or other FEN1 inhibitors like LNT1, BSM-1516)
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the PARP inhibitor, both alone and in combination. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values for each drug alone and in combination. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI).
DNA Damage Quantification (γH2AX Immunofluorescence)
This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and PARP inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Secondary antibody: fluorescently-conjugated anti-rabbit/mouse IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or PARP inhibitor for the desired time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell suspension
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in culture with the desired concentrations of this compound and/or PARP inhibitor for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cell suspension
-
This compound and PARP inhibitor
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. The combination of FEN1 and PARP inhibitors is expected to induce G2/M arrest.[2][4]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
Single-cell suspension of cancer cells
-
This compound and PARP inhibitor
-
6-well plates
-
Fixing/staining solution (e.g., methanol with crystal violet)
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with various concentrations of this compound and the PARP inhibitor, alone and in combination, for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. This data can be used to assess the long-term synergistic effects on cell survival.
Visualizations
Signaling Pathway
Caption: Synergistic mechanism of FEN1 and PARP inhibitors.
Experimental Workflow: Synergy Evaluation
Caption: Workflow for evaluating FEN1 and PARP inhibitor synergy.
References
FEN1-IN-1 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in Okazaki fragment maturation and long-patch base excision repair.[1][2][3] Its overexpression is noted in numerous cancers, making it a compelling therapeutic target.[2][4] FEN1-IN-1 is a potent small molecule inhibitor of FEN1, also demonstrating inhibitory activity against Exonuclease 1 (EXO1).[5] By binding to the active site of FEN1, it disrupts DNA repair processes, which leads to DNA damage and activation of the ATM checkpoint signaling pathway.[6][7] These application notes provide detailed protocols for the preparation and use of this compound in in vitro studies, along with relevant solubility and stability data.
Chemical Properties and Solubility
This compound is a small molecule with a molecular weight of 332.33 g/mol .[6][8] Proper solubilization is critical for accurate and reproducible experimental results. The compound is insoluble in water and ethanol but shows high solubility in dimethyl sulfoxide (DMSO).[9]
Table 1: Solubility and Storage of this compound
| Property | Data | Citations |
| Molecular Weight | 332.33 g/mol | [6][8] |
| Solubility | ||
| DMSO | 66 mg/mL (198.59 mM) to 150 mg/mL | [8][9] |
| Water | Insoluble | [9] |
| Ethanol | Insoluble | [9] |
| Storage (Powder) | -20°C for up to 3 years | [6][8] |
| Storage (Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [6] |
Note: The reported solubility in DMSO varies. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a concentrated this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution, add 300.9 µL of DMSO to 1 mg of this compound.
-
Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[7] Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 2 years).[6]
Protocol 2: this compound Preparation for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells in culture. Typical concentrations for cell-based assays range from 0.2 µM to 30 µM.[7]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If a wide range of concentrations is needed, perform serial dilutions of the stock solution in DMSO first.
-
Final Dilution: Directly add the required volume of the this compound stock (or diluted) solution to the pre-warmed cell culture medium to achieve the final desired treatment concentration. Mix immediately by gentle inversion or pipetting.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[7]
Protocol 3: In Vitro FEN1 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for a fluorescence-based assay to measure the inhibitory activity of this compound on purified FEN1 enzyme. This type of assay often uses a DNA substrate with a fluorophore and a quencher. Cleavage of the substrate by FEN1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.[10][11]
Table 2: Example Reagents for FEN1 Inhibition Assay
| Component | Example Composition | Purpose |
| FEN1 Reaction Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20 | Provides optimal conditions for FEN1 enzyme activity |
| FEN1 Enzyme | Purified human FEN1 | The enzyme to be inhibited |
| Fluorescent Substrate | Double-flap DNA with 5'-fluorophore and 3'-quencher | Substrate for FEN1; cleavage results in signal |
| Inhibitor | This compound diluted in reaction buffer (from DMSO stock) | The compound being tested |
Reference for buffer composition.[10]
Procedure:
-
Prepare Dilutions: Prepare a serial dilution of this compound in the FEN1 Reaction Buffer. Remember to account for the initial DMSO volume and maintain a consistent final DMSO concentration across all wells.
-
Plate Setup: In a 384-well plate, add the following to each well:
-
FEN1 Reaction Buffer
-
Diluted this compound or vehicle (for control wells)
-
FEN1 enzyme solution (add to all wells except "no-enzyme" controls)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the fluorescent DNA substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 60 minutes) using appropriate excitation and emission wavelengths for the chosen fluorophore.[10]
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
FEN1 Signaling and Mechanism of Action
FEN1 is a structure-specific nuclease essential for processing 5' flaps on DNA that arise during DNA replication and repair.[1] Inhibition of FEN1 by this compound disrupts these processes, leading to the accumulation of unresolved DNA flaps. This can cause replication fork instability and the formation of DNA double-strand breaks (DSBs).[7][12] The cell recognizes this DNA damage and activates the DNA Damage Response (DDR), primarily through the ATM checkpoint signaling pathway.[6][7] This leads to downstream events including the phosphorylation of histone H2AX (forming γH2AX foci, a marker of DSBs) and the ubiquitination of FANCD2, ultimately triggering cell cycle arrest and potentially apoptosis.[6][7]
FEN1 Inhibition and DNA Damage Response Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 3. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. This compound (FEN1i-1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Assaying FEN1 Endonuclease Activity with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a vital role in maintaining genomic stability.[1][2] Its structure-specific endonuclease activity is essential for processing Okazaki fragments during lagging strand synthesis and for long-patch base excision repair.[1][3][4] Elevated levels of FEN1 activity are associated with various cancers, making it a significant biomarker and a promising target for therapeutic intervention.[2][5][6] This document provides detailed protocols and application notes for assaying FEN1 activity using sensitive and high-throughput-compatible fluorescent probes.
Principle of Fluorescent FEN1 Assays
Fluorescent assays for FEN1 activity rely on specially designed DNA substrates that mimic the natural flap structures recognized by the enzyme.[2] These synthetic substrates are labeled with a fluorophore and a quencher or another fluorescent molecule. In the uncleaved state, the proximity of these labels results in a low fluorescence signal due to quenching or a specific FRET (Förster Resonance Energy Transfer) signal. Upon cleavage of the 5' flap by FEN1, the fluorophore is separated from the quencher, leading to a detectable increase in fluorescence intensity that is directly proportional to FEN1 activity.[7][8][9] An alternative approach is fluorescence polarization (FP), where cleavage of a fluorescently labeled flap from a larger DNA structure results in a decrease in polarization.[5][6]
Signaling Pathway and Cleavage Mechanism
FEN1 recognizes and cleaves a single-stranded 5' flap at the junction of a DNA duplex. The enzyme binds to the base of the flap and threads the 5' end through its active site for precise cleavage.[3][4] This structure-specific action is crucial for its biological function.
Quantitative Data Summary
The performance of fluorescent FEN1 assays can be characterized by several key parameters. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Performance of Different Fluorescent FEN1 Assay Platforms
| Assay Principle | Fluorophore/Quencher | Substrate Concentration | Limit of Detection (LOD) | Reference |
| Fluorescence Polarization | Atto495 | 30 nM | Not specified | [5][6] |
| FRET with Nicking Enzyme Amplification | Cy5/BHQ-1 | 1 µM (TR) | 0.007 U | [7] |
| FRET (Double-Flap) | 6-TAMRA/BHQ-2 | 50 nM | Not specified | [8][9] |
| G-quadruplex Fluorescence | Thioflavin T | Not specified | 0.75 mU | [10] |
| Telomerase-Activated Probe | Not specified | Not specified | 1.2 x 10⁻⁵ U/µL | [11] |
Table 2: Optimized Reaction Conditions for FEN1 Activity
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 7.0 - 8.0 | Tris-HCl buffer is commonly used. | [7][8][9] |
| Mg²⁺ Concentration | 1 - 10 mM | Essential cofactor for FEN1 activity. | [3][8][9] |
| NaCl Concentration | < 50 mM | Activity is greatly reduced at higher salt concentrations. | [3] |
| Temperature | 37 °C | Optimal for human FEN1. | [7][12] |
| Dithiothreitol (DTT) | 1 - 2 mM | Often included as a reducing agent. | [8][9][12] |
Experimental Protocols
Below are detailed protocols for two common types of fluorescent FEN1 assays.
Protocol 1: FRET-Based FEN1 Activity Assay
This protocol is based on the cleavage of a dual-labeled DNA flap substrate, leading to an increase in fluorescence.
Materials:
-
Recombinant human FEN1
-
FRET-based FEN1 substrate (e.g., 5'-[Fluorophore]-flap-[Quencher]-3' on complementary strands)
-
FEN1 Reaction Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)[8][9]
-
Nuclease-free water
-
384-well microplate, black
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 384-well plate, add 30 µL of the diluted FEN1 enzyme solution to the sample wells.[8][9]
-
Add 30 µL of FEN1 Reaction Buffer without the enzyme to the negative control wells.[8][9]
-
For inhibitor screening, pre-incubate the FEN1 enzyme with the test compounds for a specified time before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 10 µL of the 50 nM FRET substrate solution to all wells, bringing the total volume to 40 µL.[8][9]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TAMRA, excitation at 525 nm and emission at 598 nm).[8][9]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (rate) from the linear portion of the curve.
-
FEN1 activity is proportional to the initial rate of fluorescence increase. For inhibitor studies, calculate the percent inhibition relative to the no-inhibitor control.
-
Protocol 2: Fluorescence Polarization (FP)-Based FEN1 Activity Assay
This protocol is suitable for high-throughput screening and measures the change in polarization of a fluorescently labeled DNA substrate upon cleavage by FEN1.[5][6]
Materials:
-
Recombinant human FEN1
-
FP-based FEN1 substrate (e.g., a flap oligonucleotide labeled with a fluorophore like Atto495)[5][6]
-
Assay Buffer (specific to the kit or as optimized)
-
Reaction termination solution (e.g., 0.5 M EDTA)[6]
-
Nuclease-free water
-
1536-well or 384-well microplate, black
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of FEN1 and the FP substrate in the assay buffer. A typical substrate concentration is around 30 nM.[6]
-
For screening, prepare plates with test compounds dissolved in DMSO.
-
-
Assay Setup (for HTS):
-
Dispense a small volume (e.g., 2 µL) of the FEN1 solution into the wells of a high-density plate (e.g., 1536-well).[6]
-
Add the test compounds from the library.
-
Allow for a brief pre-incubation period.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the FP substrate solution (e.g., 2 µL of 60 nM substrate).[6]
-
Incubate the reaction at room temperature or 37 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a termination solution, such as EDTA, which chelates the Mg²⁺ ions required for FEN1 activity.[6]
-
-
Measurement and Data Analysis:
-
Read the fluorescence polarization (in mP units) of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
The cleavage of the substrate by FEN1 will result in a decrease in the FP signal.
-
Calculate the Z' factor to assess the quality of the HTS assay. A Z' factor of 0.66 ± 0.06 has been reported for a FEN1 FP assay.[5][6]
-
For hit compounds, determine the IC₅₀ value by performing concentration-response experiments.
-
Conclusion
The fluorescent probe-based assays described provide robust, sensitive, and scalable methods for quantifying FEN1 endonuclease activity. These assays are invaluable tools for basic research into DNA metabolism and for the high-throughput screening and characterization of potential FEN1 inhibitors in drug discovery programs. The choice between a FRET-based kinetic assay and an endpoint FP assay will depend on the specific application, throughput requirements, and available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
Application of FEN1 Inhibitors in BRCA-Deficient Cancer Cell Lines
Application Note & Protocols
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] In recent years, targeting FEN1 has emerged as a promising therapeutic strategy for cancers with deficiencies in the homologous recombination (HR) pathway, such as those harboring mutations in BRCA1 or BRCA2 genes.[4][5][6][7] This approach is based on the principle of synthetic lethality, where the simultaneous loss of two non-essential genes or pathways leads to cell death, while the loss of either one alone is viable.[4][5][8][9]
BRCA-deficient cancer cells are unable to efficiently repair DNA double-strand breaks (DSBs) through HR.[1][10] Inhibition of FEN1 in these cells leads to the accumulation of unresolved DNA flap structures during replication, causing replication stress, the formation of toxic DNA intermediates, and ultimately an increase in DSBs.[1][11] The compromised HR pathway in BRCA-deficient cells cannot cope with this increased burden of DNA damage, leading to mitotic catastrophe and selective cell death, while normal cells with functional HR can tolerate FEN1 inhibition.[4][8] FEN1 inhibitors, such as FEN1-IN-1 and other small molecules, have been shown to selectively kill BRCA1 and BRCA2 mutant cancer cell lines.[4][12]
This document provides an overview of the application of FEN1 inhibitors in BRCA-deficient cancer cell lines, including quantitative data on their effects and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative effects of FEN1 inhibitors on BRCA-deficient cancer cell lines from various studies.
Table 1: Cellular Sensitivity to FEN1 Inhibition
| Cell Line | BRCA Status | FEN1 Inhibitor | Assay | Endpoint | Value | Reference |
| DLD1 | BRCA2-deficient | BSM-1516 | Clonogenic Assay | EC50 | 350 nM | [13] |
| DLD1 | BRCA2-wild-type | BSM-1516 | Clonogenic Assay | EC50 | 5 µM | [13] |
| PEO1 | BRCA2-deficient | C8 | Clonogenic Survival | % Survival (12.5 µM) | ~10% | [4] |
| PEO4 | BRCA2-proficient | C8 | Clonogenic Survival | % Survival (12.5 µM) | ~70% | [4] |
| PEO1 | BRCA2-deficient | C16 | Clonogenic Survival | % Survival (12.5 µM) | ~20% | [4] |
| PEO4 | BRCA2-proficient | C16 | Clonogenic Survival | % Survival (12.5 µM) | ~80% | [4] |
| Multiple | N/A | This compound | Growth Inhibition | Mean GI50 | 15.5 µM (in 212 lines) | [12] |
Table 2: Induction of DNA Damage Markers by FEN1 Inhibition
| Cell Line | BRCA Status | Treatment | Marker | Observation | Reference |
| PEO1 | BRCA2-deficient | FEN1 inhibitor (C8) | γH2AX/53BP1 | More pronounced increase in foci than in PEO4 cells | [4][6] |
| B2MUT | BRCA2-mutant | siRNA depletion of FEN1 | γH2AX | Accumulation of γH2AX foci | [10] |
| A549 | N/A | FEN1 siRNA + Cisplatin (5 µM, 72h) | γH2AX | Increased formation of γH2AX foci | [14] |
| A549 | N/A | FEN1 overexpression + Cisplatin | γH2AX | Reduced formation of γH2AX foci | [14] |
Mandatory Visualizations
Here are diagrams describing signaling pathways and experimental workflows.
Caption: Synthetic lethality of FEN1 inhibition in BRCA-deficient cells.
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FEN-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newatlas.com [newatlas.com]
- 6. pnas.org [pnas.org]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypersensitivity of BRCA-Deficient Cancer Cells to FEN1 Inhibition [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming FEN1-IN-1 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with FEN1-IN-1, particularly concerning its solubility in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?
A1: this compound is practically insoluble in water and ethanol[1][2]. Direct dissolution in aqueous buffers will likely result in precipitation. To achieve a clear, homogenous solution, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It exhibits good solubility in DMSO, with concentrations as high as 66 mg/mL (198.59 mM) being achievable[1]. For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[1][2].
Q3: My this compound precipitated out of solution after diluting the DMSO stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are several strategies to prevent this:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, ideally below 1%. High concentrations of DMSO can be detrimental to many enzymatic assays and cell-based experiments.
-
Use a Co-solvent Formulation: For applications requiring higher concentrations of this compound in an aqueous environment, consider using a co-solvent system. Formulations containing PEG300 and Tween-80 have been successfully used to prepare clear aqueous solutions of this compound[3][4].
-
Sonication and Heating: If precipitation occurs, gentle heating and/or sonication can aid in redissolving the compound[3][4]. However, be cautious with temperature-sensitive proteins or reagents in your buffer.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer while vortexing to ensure rapid and even distribution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). It binds to the active site of FEN1 and its inhibitory action is partly achieved through coordination with Mg²⁺ ions[1][3]. By inhibiting FEN1, this compound initiates a DNA damage response, leading to the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX, and ubiquitination of FANCD2 in mammalian cells[1][3].
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Buffer During Preparation of Working Solution
Experimental Workflow for Preparing this compound Working Solution
References
Potential off-target effects of FEN1-IN-1 on EXO1
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of FEN1-IN-1 on Exonuclease 1 (EXO1). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1).[1][2] It binds to the active site of FEN1, partly through coordination with Mg2+ ions, to inhibit its enzymatic activity.[1][2] FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and base excision repair.[3][4]
Q2: Is it possible that this compound affects other proteins besides FEN1?
A2: Yes, off-target effects are a possibility. FEN1 belongs to the 5' nuclease superfamily, which also includes Exonuclease 1 (EXO1).[3] Due to structural similarities in the active sites of these enzymes, some FEN1 inhibitors can also inhibit EXO1.[3] Specifically, N-Hydroxyurea-based FEN1 inhibitors, a class to which this compound belongs, have been shown to inhibit both FEN1 and EXO1.[3][5]
Q3: What is the evidence for this compound inhibiting EXO1?
A3: Studies have shown that some N-hydroxyurea FEN1 inhibitors, such as this compound, can inhibit both FEN1 and EXO1 function in vitro.[3][5][6] For certain inhibitors in this class, the IC50 values for both enzymes are similar, indicating a lack of selectivity.[3]
Q4: What are the cellular consequences of inhibiting both FEN1 and EXO1?
A4: Dual inhibition of FEN1 and EXO1 can lead to a significant DNA damage response.[1] This can manifest as the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX, and ubiquitination of FANCD2.[1][2] Ultimately, this can lead to replication fork instability and cell death.[1]
Q5: Are there more selective FEN1 inhibitors available?
A5: Yes, newer generations of FEN1 inhibitors with improved selectivity have been developed. For example, BSM-1516 is a potent FEN1 inhibitor that is approximately 65-fold more selective for FEN1 over EXO1 in biochemical assays.[7]
Troubleshooting Guide
Problem: Unexpected levels of apoptosis or DNA damage markers (e.g., γH2AX) are observed at concentrations of this compound that are expected to be specific for FEN1 inhibition.
Possible Cause: This could be due to the off-target inhibition of EXO1 by this compound, leading to a more severe DNA damage phenotype than anticipated.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that FEN1 is being inhibited as expected. This can be done using a cellular thermal shift assay (CETSA) or by assessing the accumulation of unprocessed Okazaki fragments.
-
Assess EXO1 Inhibition:
-
In Vitro Assay: Perform an in vitro nuclease assay using recombinant EXO1 enzyme and this compound to determine the IC50 value for EXO1 inhibition.
-
Cellular Readouts: In cells, knockdown of EXO1 using siRNA can be used as a positive control to compare the phenotype with that of this compound treatment.[6]
-
-
Use a More Selective Inhibitor: As a control, repeat the experiment with a more selective FEN1 inhibitor, such as BSM-1516, to see if the observed phenotype is attenuated.[7]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant mutant of FEN1 to confirm that the phenotype is at least partially due to on-target inhibition.
Quantitative Data Summary
| Compound | Target(s) | FEN1 IC50 | EXO1 IC50 | Selectivity (EXO1/FEN1) | Reference |
| This compound (and related N-hydroxyureas) | FEN1, EXO1 | Similar to EXO1 | Similar to FEN1 | ~1 | [3] |
| BSM-1516 | FEN1 | 7 nM | 460 nM | ~65-fold | [7] |
Experimental Protocols
Protocol: In Vitro Nuclease Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of a compound against a nuclease like FEN1 or EXO1.
Materials:
-
Purified recombinant FEN1 or EXO1 enzyme
-
Fluorescently labeled DNA substrate specific for the nuclease (e.g., a 5' flap substrate for FEN1)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In each well of the 96-well plate, add the assay buffer.
-
Add the test compound to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Add the purified FEN1 or EXO1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the fluorescently labeled DNA substrate to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence signal in a plate reader at appropriate intervals for 30-60 minutes. The cleavage of the substrate by the nuclease will result in a change in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound inhibition.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
FEN1-IN-1 Technical Support Center: Optimizing Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of FEN1-IN-1, a potent and selective inhibitor of Flap Endonuclease 1 (FEN1). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize this compound concentration for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair.[1][2] It binds to the active site of FEN1, partly through coordination with Mg²⁺ ions, thereby inhibiting its endonuclease activity.[3][4][5] This inhibition of FEN1 leads to the initiation of a DNA damage response, activating the ATM checkpoint signaling pathway.[3][4] Downstream effects include the phosphorylation of histone H2AX and the ubiquitination of FANCD2 in mammalian cells.[3][4] By disrupting DNA repair, this compound can lead to replication fork instability and, ultimately, cell death, particularly in cancer cells that are often over-reliant on specific DNA repair pathways.[3]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. However, a general effective range has been established in various cancer cell lines. For instance, a screen of 212 cell lines showed a mean GI50 (concentration for 50% growth inhibition) of 15.5 μM after 3 days of treatment.[1][3] In specific cell lines like SW620 and HCT-116, concentrations between 0-10 μM for 24 hours have been shown to inhibit FEN1 function and induce a DNA damage response.[3] For cytotoxicity studies in MRE11A deficient HeLa cells, a range of 0.2-20 μM for 24 hours was effective.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How do I dissolve and prepare this compound for in vitro experiments?
A3: this compound is soluble in DMSO.[4][5] For in vitro experiments, it is recommended to prepare a stock solution in fresh, moisture-free DMSO. One supplier suggests a solubility of up to 66 mg/mL (198.59 mM) in DMSO.[4] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. It is crucial to mix thoroughly to ensure a clear solution. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[3]
Q4: My cells are not responding to this compound treatment. What are some potential reasons?
A4: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal GI50.
-
Cell Line Resistance: Some cell lines may be inherently resistant to FEN1 inhibition. This can be due to various factors, including the expression levels of other DNA repair proteins or the presence of specific genetic mutations.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly (e.g., at -20°C or -80°C in solvent) and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[4]
-
Experimental Duration: The duration of treatment may be insufficient to observe a significant effect. Consider extending the incubation time.
-
Solubility Issues: Ensure the compound is fully dissolved in your final working solution. Precipitation can significantly reduce the effective concentration.
Q5: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A5: High cytotoxicity at low concentrations could be due to:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to FEN1 inhibition. This is often observed in cells with deficiencies in other DNA repair pathways, creating a synthetic lethal interaction.[6] For example, cells deficient in MRE11A are more sensitive to this compound.[1]
-
Off-Target Effects: While this compound is a potent FEN1 inhibitor, high concentrations may lead to off-target effects. It is important to use the lowest effective concentration determined from your dose-response studies.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level for your cells (typically <0.5%).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line(s) | Parameter | Concentration Range | Treatment Duration | Outcome | Reference(s) |
| 212 Cancer Cell Lines | GI50 (mean) | 0-30 μM | 3 days | 15.5 μM | [1][3] |
| HeLa (MRE11A deficient) | Cytotoxicity | 0.2-20 μM | 24 hours | Increased sensitivity and decreased survival | [3] |
| SW620 and HCT-116 | FEN1/EXO1 Inhibition | 0-10 μM | 24 hours | Induction of DNA damage response | [3] |
| SW620 | CETSA EC50 | - | - | 5.1 μM | [6] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | Reference(s) |
| DMSO | ≥ 66 mg/mL (198.59 mM) | 3 years at -20°C | 1 year at -80°C, 1 month at -20°C | [4] |
| Water | Insoluble | - | - | [4] |
| Ethanol | Insoluble | - | - | [4] |
Experimental Protocols
Protocol 1: Determination of GI50 using a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should typically span from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell growth inhibition against the log of this compound concentration. Use a non-linear regression model to calculate the GI50 value.
Protocol 2: Western Blot Analysis of DNA Damage Response Markers
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against DNA damage response markers such as phospho-H2AX (γH2AX) and phospho-ATM. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Signaling pathway activated by this compound inhibition.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting FEN1-IN-1 instability in long-term experiments
Welcome to the technical support center for FEN1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] To minimize potential cytotoxicity, the final concentration of DMSO in your cell culture medium should be less than 0.5%.[1]
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2]
Q3: Can I store this compound stock solutions at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While the compound is stable during shipping at ambient temperatures, long-term storage requires colder temperatures to prevent degradation.[1]
Q4: My this compound solution has precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon addition to an aqueous medium. If you observe precipitation in your DMSO stock, gentle warming and vortexing may help redissolve the compound. To prevent precipitation when diluting into aqueous buffers or cell culture media, it is advisable to make intermediate dilutions in DMSO before adding to the final aqueous solution.[3]
Q5: What are the potential degradation pathways for this compound?
A5: this compound belongs to the N-hydroxyurea class of compounds.[4] N-hydroxyureas can be susceptible to hydrolysis in aqueous solutions, which may lead to a loss of activity over time. One potential degradation pathway involves the generation of ammonium.[5]
Troubleshooting Guide for this compound Instability
This guide addresses common issues encountered during long-term experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or diminishing inhibitory effect over time. | 1. Degradation of this compound in working solution: The compound may not be stable in your experimental medium at 37°C for the duration of the experiment. | - Perform a stability check: Prepare a fresh working solution of this compound in your cell culture medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours). At each time point, assess the potency of the inhibitor using a FEN1 activity assay (see Experimental Protocols).- Replenish the inhibitor: If significant degradation is observed, consider partially or fully replacing the medium containing this compound at regular intervals during your long-term experiment. |
| 2. Improper storage of stock solutions: Repeated freeze-thaw cycles or incorrect storage temperatures can lead to gradual degradation of the stock solution. | - Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[1]- Verify storage conditions: Ensure that stock solutions are stored at -80°C for long-term stability.[2] | |
| High variability between replicate experiments. | 1. Inaccurate pipetting of viscous DMSO stock solution. | - Use positive displacement pipettes: For viscous solutions like DMSO, positive displacement pipettes can provide more accurate and reproducible measurements.- Allow stock solution to reach room temperature: Before pipetting, allow the vial to warm to room temperature to reduce viscosity. |
| 2. Precipitation of the inhibitor upon dilution. | - Check for precipitation: After diluting the stock solution into your aqueous experimental medium, visually inspect for any precipitate. Centrifuge a small sample to check for a pellet.- Modify dilution method: Try a serial dilution in DMSO before the final dilution into the aqueous medium. | |
| Unexpected cellular toxicity. | 1. High final DMSO concentration. | - Calculate and verify the final DMSO concentration: Ensure the final concentration in your cell culture is below 0.1% to 0.5% to avoid solvent-induced toxicity.[6]- Include a vehicle control: Always include a control group treated with the same final concentration of DMSO without the inhibitor. |
| 2. Degradation products may be toxic. | - Assess stability: If the inhibitor is degrading, its breakdown products could have unexpected toxic effects. Perform a stability check as described above. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol is designed to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Recombinant human FEN1 enzyme
-
FEN1 activity assay kit (fluorescence-based) or components (see Protocol 2)
-
384-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Incubate the working solution under your standard experimental conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 8, 24, 48, and 72 hours), take an aliquot of the incubated working solution.
-
Assess the inhibitory activity of each aliquot using a FEN1 activity assay (see Protocol 2).
-
Compare the IC50 values or percentage of inhibition at a fixed concentration for each time point. A significant increase in the IC50 value or a decrease in percentage inhibition indicates degradation of the inhibitor.
Protocol 2: In Vitro FEN1 Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of FEN1 and can be used to determine the potency of this compound.
Materials:
-
Recombinant human FEN1 enzyme
-
FEN1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[7]
-
Fluorescently labeled FEN1 substrate (a DNA flap substrate with a fluorophore and a quencher)[8]
-
This compound dilutions (from the stability assessment protocol or for IC50 determination)
-
384-well black plates
-
Plate reader with appropriate filters for the chosen fluorophore
Procedure:
-
Prepare serial dilutions of this compound in the FEN1 assay buffer.
-
Add the FEN1 enzyme to each well of the 384-well plate containing the inhibitor dilutions. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescent FEN1 substrate to all wells.[7]
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by FEN1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.[8]
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound mechanism of action in DNA replication.
References
- 1. captivatebio.com [captivatebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
FEN1-IN-1 Treatment: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the FEN1 inhibitor, FEN1-IN-1.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: Why am I not observing the expected cytotoxicity in my cancer cell line after this compound treatment? | 1. Cell Line Resistance: Some cell lines are inherently resistant to FEN1 inhibition. This can be due to proficient alternative DNA repair pathways. For example, cell lines with functional homologous recombination (HR) may be less sensitive. 2. Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell lines. 3. Incorrect Drug Preparation/Storage: this compound may have degraded due to improper storage or may not be fully solubilized. 4. Short Treatment Duration: The cytotoxic effects of FEN1 inhibition may require a longer incubation period to manifest. | 1. Cell Line Selection: Confirm the DNA repair pathway status of your cell line. Cell lines with deficiencies in HR genes like BRCA1/2 are often more sensitive. Consider using a positive control cell line known to be sensitive to FEN1 inhibitors. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal GI50 for your specific cell line. A mean GI50 of 15.5 μM has been observed across 212 cell lines with treatment for 3 days[1]. 3. Proper Handling: Ensure this compound is stored as recommended and completely dissolved in a suitable solvent like DMSO before use. For in vivo studies, specific formulations are available[1][2]. 4. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Q2: I am seeing high variability between replicate wells in my cell viability assay. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentration. 3. Incomplete Reagent Mixing: Failure to properly mix the viability reagent with the cell culture medium can result in inaccurate readings. | 1. Proper Cell Seeding: Ensure a single-cell suspension and use appropriate pipetting techniques for even distribution. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. 3. Thorough Mixing: After adding the viability reagent, mix the contents gently on an orbital shaker for 2 minutes to ensure complete cell lysis and a homogenous solution[3]. |
| Q3: My Western blot for DNA damage markers (e.g., γH2AX, p-ATM) shows weak or no signal after this compound treatment. | 1. Insufficient Treatment Time or Concentration: The induction of DNA damage markers may be time and concentration-dependent. 2. Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may not be optimal for detecting the target protein. 3. Issues with Protein Extraction or Transfer: Inefficient protein extraction or transfer can lead to low signal. | 1. Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the peak expression of the DNA damage markers. FEN1 inhibition has been shown to activate the ATM checkpoint signaling pathway and phosphorylation of histone H2AX[1]. 2. Antibody Titration: Titrate your primary and secondary antibodies to find the optimal working concentration. 3. Protocol Verification: Ensure complete cell lysis and efficient protein transfer by checking your protocols and using appropriate controls. |
| Q4: I am having difficulty with the solubility of this compound in my cell culture medium. | 1. Precipitation in Aqueous Solutions: this compound is a small molecule that may precipitate when diluted in aqueous media. | 1. Use of Solvents: Prepare a concentrated stock solution in DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For in vivo applications, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline, can be used to achieve a clear solution[1][2]. If precipitation occurs, gentle heating and/or sonication can aid dissolution[1][2]. |
Frequently Asked Questions (FAQs)
A list of common questions and answers regarding the use of this compound.
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). It binds to the active site of FEN1, partly through coordination of Mg2+ ions, inhibiting its endonuclease activity[1]. This leads to the accumulation of unprocessed Okazaki fragments during DNA replication, causing replication fork instability and the induction of a DNA damage response[1].
Q2: Which cell lines are most sensitive to this compound?
Cell lines with defects in the homologous recombination (HR) DNA repair pathway, such as those with mutations in BRCA1 or BRCA2, are particularly sensitive to FEN1 inhibition. This is an example of synthetic lethality, where the inhibition of FEN1 in a cell that is already deficient in another DNA repair pathway leads to cell death. Additionally, colorectal and gastric cancer cell lines with microsatellite instability (MSI) have shown increased sensitivity.
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce a DNA damage response, characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX (γH2AX), and ubiquitination of FANCD2[1]. This can lead to cell cycle arrest, typically in the G1 and/or G2 phases, and ultimately, apoptosis[4].
Q4: Are there known off-target effects of this compound?
This compound can also inhibit EXO1, another nuclease involved in DNA repair, although its potency against FEN1 is greater[1]. It is important to consider potential off-target effects when interpreting experimental results.
Q5: What is a typical concentration range to use for this compound in cell culture experiments?
The effective concentration of this compound can vary widely depending on the cell line and the duration of treatment. A general starting point for dose-response studies is a range of 0 to 30 μM[1]. For specific cell lines, the GI50 can be as low as the nanomolar range.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various FEN1 inhibitors in different experimental settings.
Table 1: Inhibitory Concentrations of FEN1 Inhibitors in Biochemical Assays
| Inhibitor | Target | IC50 |
| BSM-1516 | FEN1 | 7 nM[3][5][6][7] |
| BSM-1516 | EXO1 | 460 nM[3][5][6][7] |
| FEN1-IN-4 | hFEN1-336Δ | 30 nM[8] |
Table 2: Cell-Based Efficacy of FEN1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / GI50 |
| BSM-1516 | HEK293 (FEN1 expressing) | CETSA | 24 nM[3][5][6][7] |
| BSM-1516 | DLD1 (BRCA2-deficient) | Clonogenic Assay | 350 nM[6][7] |
| BSM-1516 | DLD1 (BRCA2-wild-type) | Clonogenic Assay | 5 µM[6][7] |
| This compound | 212 cell lines (mean) | Growth Inhibition | 15.5 µM (3-day treatment)[1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound treatment.
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes[3][9].
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions[3][9].
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[9].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[3][9].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[3][9].
-
Record luminescence using a plate reader.
-
Western Blot for DNA Damage Markers (γH2AX and p-ATM)
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γH2AX and p-ATM overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis (by Propidium Iodide Staining and Flow Cytometry)
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend approximately 1 x 10^6 cells in 400 µl of PBS[10].
-
-
Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Diagrams illustrating key concepts related to this compound treatment.
Caption: Mechanism of this compound induced DNA damage response.
Caption: A typical experimental workflow for assessing cell line response.
Caption: Logical relationship of synthetic lethality with FEN1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OUH - Protocols [ous-research.no]
- 4. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ch.promega.com [ch.promega.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Mechanisms of acquired resistance to FEN1-IN-1 therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FEN1-IN-1 therapy. The information is based on studies of various FEN1 inhibitors and provides a framework for addressing challenges in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FEN1 inhibitors like this compound?
A1: FEN1 (Flap endonuclease 1) is a critical enzyme involved in DNA replication and repair, particularly in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway. FEN1 inhibitors block the nuclease activity of FEN1. This leads to the accumulation of unprocessed DNA flap structures, causing replication stress, DNA damage, and ultimately cell death, especially in cancer cells with existing DNA repair deficiencies.[1][2][3][4]
Q2: Why are cancers with BRCA1/BRCA2 mutations particularly sensitive to FEN1 inhibition?
A2: This is due to a concept called "synthetic lethality". BRCA1 and BRCA2 are key proteins in the homologous recombination (HR) pathway, which repairs DNA double-strand breaks (DSBs). When FEN1 is inhibited, replication forks can stall and collapse, leading to the formation of DSBs. In normal cells, these DSBs can be repaired by the HR pathway. However, in BRCA1/2-deficient cancer cells, the HR pathway is compromised. The simultaneous loss of FEN1 function and HR-mediated repair is catastrophic for the cell, leading to selective cell death in the cancer cells while sparing normal cells with functional HR.[1][5][6][7]
Q3: What are the known mechanisms of acquired resistance to FEN1 inhibitor therapy?
A3: Studies on acquired resistance to FEN1 inhibitors have identified several key mechanisms:
-
Reactivation of BRCA2: In BRCA2-mutant cancer cells that become resistant to FEN1 inhibitors, the re-expression and functional restoration of BRCA2 can occur. This restores the homologous recombination pathway, allowing the cells to repair the DNA damage induced by FEN1 inhibition.[1]
-
Upregulation of other DNA repair proteins: Overexpression of key base excision repair (BER) proteins, such as DNA polymerase beta (POLβ) and X-ray repair cross-complementing protein 1 (XRCC1), has been observed in FEN1 inhibitor-resistant cells. This may provide a compensatory mechanism to handle the DNA lesions that accumulate when FEN1 is inhibited.[1]
Troubleshooting Guides
Problem 1: Lack of Expected Synthetic Lethality in BRCA-deficient cells
Possible Causes and Solutions
| Cause | Suggested Solution |
| Cell Line Integrity: | Authenticate your cell lines (e.g., by STR profiling) to ensure they have the expected BRCA mutation and have not reverted to a wild-type or pseudo-wild-type state. |
| This compound Potency/Stability: | Verify the activity of your this compound stock. Perform a FEN1 cleavage assay in vitro to confirm its inhibitory activity. Ensure proper storage conditions to prevent degradation.[8] |
| Sub-optimal Drug Concentration: | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. The required concentration can vary between cell lines. |
| Emergence of Resistance: | If you are working with cells that have been cultured for extended periods, they may have developed resistance. Consider using a fresh, low-passage vial of cells. To investigate resistance, you can perform western blotting to check for the re-expression of BRCA2 or upregulation of POLβ and XRCC1.[1] |
| Off-target Effects: | At high concentrations, inhibitors can have off-target effects. Corroborate your findings using a genetic approach, such as siRNA or shRNA-mediated knockdown of FEN1, to confirm that the observed phenotype is indeed due to FEN1 inhibition.[1][6] |
Problem 2: High Toxicity in Wild-Type (Non-cancerous) Control Cells
Possible Causes and Solutions
| Cause | Suggested Solution |
| Excessively High Concentration: | High concentrations of this compound can be toxic even to normal cells. Optimize the concentration to find a therapeutic window where cancer cells are selectively killed. |
| Inherent Sensitivity of Control Cells: | Some "normal" cell lines may have underlying, uncharacterized DNA repair deficiencies, making them more sensitive to FEN1 inhibition. Consider using a different, well-characterized control cell line. |
| Prolonged Exposure Time: | Reduce the duration of this compound treatment. A shorter exposure may be sufficient to induce synthetic lethality in cancer cells while minimizing toxicity in normal cells. |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and form colonies after treatment with this compound.
Methodology:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
For combination studies, a fixed dose of a second agent (e.g., cisplatin) can be added.
-
Incubate the cells for a period sufficient for colony formation (typically 10-14 days). The medium can be replaced every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.[9][10]
Western Blotting for DNA Damage Markers
This protocol is for detecting the induction of DNA damage by analyzing the phosphorylation of H2AX (γH2AX) and the accumulation of 53BP1.
Methodology:
-
Plate cells and treat with this compound for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γH2AX and/or 53BP1 overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin, GAPDH, or Histone H3).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][11]
Quantitative Data Summary
Table 1: Cellular Sensitivity to FEN1 Inhibition in BRCA-deficient vs. BRCA-proficient cells.
| Cell Line | BRCA2 Status | FEN1 Inhibitor IC50 (µM) | Reference |
| PEO1 | Deficient | ~5 | [1] |
| PEO4 | Proficient | >20 | [1] |
| UWB1.289 | Deficient (BRCA1) | ~7 | [6] |
| HCC1937 | Deficient (BRCA1) | ~8 | [6] |
| OV-90 | Proficient | >25 | [6] |
| OVCAR-3 | Proficient | >25 | [6] |
Table 2: Effect of FEN1 Inhibition on Cisplatin Sensitivity.
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Reference |
| A549 (Cisplatin-Resistant) | Cisplatin alone | ~15 | [12] |
| A549 (Cisplatin-Resistant) | Cisplatin + FEN1 Inhibitor | ~5 | [12] |
| A2780cis | Cisplatin alone | ~20 | [1] |
| A2780cis | Cisplatin + FEN1 Inhibitor | ~8 | [1] |
Visualizations
Signaling Pathway of FEN1 Inhibition Leading to Synthetic Lethality
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. kuickresearch.com [kuickresearch.com]
- 6. pnas.org [pnas.org]
- 7. A New Way to Target Cancers Using 'Synthetic Lethality' [health.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-1 Technical Support Center: Ensuring On-Target Specificity
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for potential FEN1-independent effects of the small molecule inhibitor, FEN1-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair, particularly in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] It binds to the active site of FEN1, partly through coordination with Mg2+ ions, thereby blocking its nuclease activity.[2][4] Inhibition of FEN1 leads to an accumulation of unprocessed DNA flap structures, which can cause replication fork stalling, DNA damage, and ultimately, cell death, particularly in cancer cells with existing DNA repair defects.[4][5][6]
Q2: What are the known or potential FEN1-independent effects (off-targets) of this compound?
A2: The primary concern for off-target effects of N-hydroxyurea-based FEN1 inhibitors like this compound is their potential to inhibit other members of the 5'-nuclease superfamily that share structural similarities in their active sites.[2] Exonuclease 1 (EXO1) is a notable potential off-target.[2] Therefore, it is crucial to design experiments that can distinguish between FEN1-dependent and potential EXO1- or other nuclease-dependent effects.
Q3: My cells show a phenotype (e.g., cell death, DNA damage) upon treatment with this compound. How can I be sure this is due to FEN1 inhibition?
A3: This is a critical question. A multi-faceted approach is required to confirm that the observed phenotype is a direct result of FEN1 inhibition. This involves a combination of genetic, biochemical, and cellular assays. The troubleshooting guide below provides a detailed workflow for addressing this.
Troubleshooting Guide: Validating On-Target Effects of this compound
This guide provides a step-by-step approach to dissecting the on-target versus off-target effects of this compound in your experiments.
Step 1: Biochemical Validation of FEN1 Inhibition
The first step is to confirm that this compound directly inhibits FEN1 nuclease activity at the concentrations used in your cellular assays.
Experiment: In vitro FEN1 Nuclease Activity Assay.
Protocol: A fluorescence-based or gel-based cleavage assay can be used.[7][8][9]
-
Principle: A synthetic DNA substrate with a 5' flap structure, labeled with a fluorophore and a quencher, is incubated with recombinant FEN1 enzyme. Cleavage of the flap by FEN1 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Synthesize or purchase a 5' flap DNA substrate.
-
Titrate this compound at various concentrations against a fixed amount of recombinant FEN1 and the DNA substrate.
-
Measure the reaction kinetics or endpoint fluorescence/cleavage product on a gel.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of FEN1 activity.
-
Expected Outcome: A dose-dependent inhibition of FEN1 activity by this compound, yielding a potent IC50 value.
| Parameter | Reported Value | Reference |
| This compound (PTPD) IC50 | 0.022 µM | [9] |
| Related Compound IC50 | 0.046 µM | [2] |
Table 1: Reported in vitro IC50 values for FEN1 inhibitors.
Step 2: Demonstrating Target Engagement in a Cellular Context
Confirm that this compound engages with FEN1 inside the cell.
Experiment: Cellular Thermal Shift Assay (CETSA).[2]
Protocol:
-
Principle: Ligand binding to a protein can increase its thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures, in the presence or absence of the inhibitor.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Detect the amount of soluble FEN1 by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Expected Outcome: this compound treatment will increase the thermal stability of FEN1, demonstrating direct binding in a cellular environment.
Step 3: Genetic Approaches to Validate FEN1-Dependency
This is the most definitive step to prove that the observed cellular phenotype is mediated by FEN1.
Experiment 1: FEN1 Knockdown or Knockout.
Protocol:
-
Principle: If the phenotype observed with this compound is on-target, then genetically depleting FEN1 should mimic the inhibitor's effect. Furthermore, cells lacking FEN1 should show resistance to the cytotoxic effects of this compound, as the primary target is absent.[2]
-
Procedure:
-
Use siRNA or shRNA to transiently or stably knock down FEN1 expression, or use CRISPR/Cas9 to generate a FEN1 knockout cell line.
-
Verify FEN1 depletion by Western blotting or qPCR.
-
Assess the phenotype of interest (e.g., cell viability, DNA damage marker γH2AX) in FEN1-depleted cells and compare it to control cells.[5][9][10]
-
Treat both FEN1-depleted and control cells with this compound and measure the phenotype.
-
Expected Outcome:
-
FEN1 knockdown/knockout should phenocopy the effects of this compound treatment.
-
FEN1-depleted cells should exhibit resistance to this compound.[2]
Experiment 2: FEN1 Rescue Experiment.
Protocol:
-
Principle: Re-expressing FEN1 in a FEN1-depleted background should rescue the phenotype, confirming that the effect is specifically due to the loss of FEN1 function.
-
Procedure:
-
In FEN1 knockdown or knockout cells, introduce a construct expressing a wild-type FEN1 that is resistant to the siRNA/shRNA (e.g., due to silent mutations in the targeting sequence).
-
Assess whether the re-expression of FEN1 reverses the phenotype caused by FEN1 depletion or this compound treatment.
-
Expected Outcome: Re-expression of FEN1 should restore the wild-type phenotype and sensitivity to this compound.
Workflow for Validating On-Target Effects of this compound
Caption: A workflow diagram illustrating the key experimental steps to confirm the on-target effects of this compound.
Step 4: Addressing Potential Off-Target Effects on EXO1
As EXO1 is a potential off-target, it's important to assess its contribution to the observed phenotype.
Experiment: EXO1 Knockdown.
Protocol:
-
Principle: If this compound also inhibits EXO1, and this inhibition contributes to the phenotype, then knocking down EXO1 should partially mimic the effect of the inhibitor.
-
Procedure:
-
Use siRNA to knock down EXO1 expression.
-
Compare the phenotype of EXO1-depleted cells to that of FEN1-depleted cells and cells treated with this compound.
-
Expected Outcome: If the phenotype is primarily FEN1-dependent, EXO1 knockdown will have a minimal or different effect compared to FEN1 knockdown or this compound treatment.[6]
Step 5: Using a Structurally Different FEN1 Inhibitor
Experiment: Comparative Analysis with a Different FEN1 Inhibitor.
Protocol:
-
Principle: If two structurally different inhibitors that both target FEN1 produce the same phenotype, it is more likely that the effect is on-target.
-
Procedure:
-
Obtain a FEN1 inhibitor from a different chemical class.
-
Characterize its IC50 for FEN1 and perform the key cellular assays (e.g., cell viability, DNA damage).
-
Compare the results with those obtained using this compound.
-
Expected Outcome: A structurally different FEN1 inhibitor should recapitulate the key cellular phenotypes observed with this compound.
FEN1 Signaling and DNA Damage Response
Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments, which can be converted into DNA double-strand breaks (DSBs).[5] This triggers the DNA Damage Response (DDR) pathway.
FEN1 Inhibition-Induced DNA Damage Response Pathway
Caption: Simplified signaling pathway showing how FEN1 inhibition by this compound can lead to a DNA damage response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 9. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
FEN1-IN-1 versus FEN1-IN-4: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of two prominent Flap Endonuclease 1 (FEN1) inhibitors, FEN1-IN-1 and FEN1-IN-4. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways they modulate.
Flap Endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. Small molecule inhibitors of FEN1 have shown promise in preclinical studies. This guide focuses on two such inhibitors, this compound and FEN1-IN-4, providing a comparative overview to aid researchers in selecting the appropriate tool for their studies.
Performance and Quantitative Data
Direct comparative studies of this compound and FEN1-IN-4 under identical experimental conditions are limited in the public domain. The following tables summarize the available quantitative data for each inhibitor. It is crucial to note that the differing experimental contexts (e.g., full-length vs. truncated protein, different assay types) prevent a direct, definitive comparison of potency from these values alone.
Table 1: In Vitro Potency of this compound and FEN1-IN-4
| Inhibitor | Target | IC50 | Assay Conditions |
| This compound | FEN1 | Not explicitly reported in a head-to-head biochemical assay | Binds to the active site of FEN1, partly via coordination of Mg2+ ions[1]. |
| FEN1-IN-4 | hFEN1-336Δ (truncated) | 30 nM | Biochemical assay with a truncated form of human FEN1[2]. |
Table 2: Cellular Activity of this compound and FEN1-IN-4
| Inhibitor | Metric | Value | Cell Lines/Context |
| This compound | Mean GI50 | 15.5 μM | Average across 212 different human cancer cell lines[1]. |
| FEN1-IN-4 | IC50 | 12.5 µM - 48.7 µM | In various lung cancer cell lines (A549, H1299, H460) and normal lung fibroblasts (HELF)[3]. |
Mechanism of Action and Cellular Effects
This compound is a small molecule inhibitor that targets the active site of FEN1. Its mechanism involves, in part, the coordination of the magnesium ions essential for FEN1's catalytic activity[1]. Treatment with this compound induces a DNA damage response, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) checkpoint signaling pathway. This activation is characterized by the phosphorylation of histone H2AX and the ubiquitination of FANCD2[1]. This compound has also been shown to inhibit the activity of Exonuclease 1 (EXO1)[1].
FEN1-IN-4 , another potent FEN1 inhibitor, has been shown to abrogate mitochondrial DNA fragmentation. In the context of inflammation, it inhibits the alum-induced NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome-dependent production of IL-1β[2]. Like this compound, FEN1-IN-4 also demonstrates inhibitory activity against EXO1[4]. Furthermore, FEN1-IN-4 has been observed to inhibit the ATP-induced phosphorylation of STING (Stimulator of Interferon Genes) in lipopolysaccharide (LPS)-primed primary mouse bone marrow-derived macrophages[4].
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and FEN1-IN-4.
Experimental Protocols
Below are generalized protocols for key assays used to evaluate FEN1 inhibitors. Specific details may vary between laboratories and publications.
FEN1 Cleavage Assay (Fluorogenic)
This assay measures the endonuclease activity of FEN1 on a synthetic DNA substrate.
Principle: A synthetic DNA substrate is designed with a 5' flap containing a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the 5' flap by FEN1, the fluorophore is released, leading to an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human FEN1 protein
-
FEN1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Fluorogenic FEN1 substrate (custom-synthesized oligonucleotide)
-
Test inhibitors (this compound, FEN1-IN-4) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in FEN1 reaction buffer.
-
In a microplate, add the diluted inhibitors to the wells. Include a positive control (FEN1 without inhibitor) and a negative control (reaction buffer without FEN1).
-
Add recombinant FEN1 protein to all wells except the negative control and incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic FEN1 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors (this compound, FEN1-IN-4) dissolved in DMSO
-
96-well or 384-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value by plotting cell viability against the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of FEN1 inhibitors.
Conclusion
Both this compound and FEN1-IN-4 are valuable research tools for studying the role of FEN1 in various cellular processes. While FEN1-IN-4 appears to be more potent in biochemical assays against a truncated form of FEN1, this compound has been characterized across a large panel of cell lines, providing a broad understanding of its cellular activity. The choice between these inhibitors will depend on the specific research question, the experimental system, and the desired focus, whether it be on the DNA damage response and ATM signaling (this compound) or on pathways related to inflammation and mitochondrial DNA stability (FEN1-IN-4). Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of FEN1 suppresses nearby phosphorylation and facilitates PCNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Selectivity of FEN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies. This guide provides a comparative analysis of the potency and selectivity of various FEN1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Comparing the Potency and Selectivity of FEN1 Inhibitors
The development of small molecule inhibitors targeting FEN1 has yielded several classes of compounds with varying degrees of potency and selectivity. This section summarizes the key quantitative data for some of the most cited FEN1 inhibitors.
| Inhibitor Class | Inhibitor Name | Target | IC50 (nM) | Selectivity | Cellular Potency (EC50/GI50) | Citation(s) |
| N-Hydroxyurea Derivatives | Compound 1 | hFEN1 | ~15,500 (GI50) | Also inhibits EXO1 | 14,900 nM (HeLa) | [1][2] |
| Compound 2 | hFEN1 | Similar to Cpd 1 | - | - | [1] | |
| Compound 4 | hFEN1 | 210 | 3.4-fold vs EXO1 (IC50 = 720 nM) | 1,200 nM (CETSA) | [3] | |
| FEN1-IN-4 | hFEN1-336Δ | 30 | Inhibits EXO1 in a concentration-dependent manner | - | [4][5] | |
| Metal-Binding Pharmacophore | BSM-1516 | FEN1 | 7 | ~65-fold vs EXO1 (IC50 = 460 nM) | 24 nM (CETSA); 350 nM (DLD1 BRCA2-/-) | [3][6] |
| Other Small Molecules | SC13 | FEN1 | - | Selective FEN1 inhibitor | - | [7][8] |
| RF00974 | Flap endonuclease | - | - | - | [9] | |
| JFD00950 | FEN1 | - | - | Cytotoxic to DLD-1 cells | [10] |
Understanding the Mechanism: FEN1's Role in DNA Repair
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). FEN1 inhibitors disrupt these processes, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with compromised DNA damage response pathways.
FEN1 in DNA Replication and Repair
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blacksmithmedicines.com [blacksmithmedicines.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
Synergistic Efficacy of FEN1 Inhibition with Cisplatin in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Flap Endonuclease 1 (FEN1) inhibition, specifically using the representative inhibitor FEN1-IN-1, in combination with the chemotherapeutic agent cisplatin for the treatment of ovarian cancer. The data presented herein is based on preclinical studies and aims to objectively evaluate the performance of this combination therapy, supported by experimental data and detailed methodologies. While the specific inhibitor this compound is highlighted, much of the available detailed experimental data comes from studies on other potent FEN1 inhibitors, such as PTPD, which will be used as a proxy for quantitative analysis in this guide.
Executive Summary
The combination of a FEN1 inhibitor with cisplatin demonstrates significant synergistic cytotoxicity against ovarian cancer cells, particularly in cisplatin-resistant phenotypes. This synergy is achieved through the inhibition of DNA repair mechanisms, leading to increased DNA damage, cell cycle arrest, and apoptosis. This guide will delve into the quantitative data supporting this synergy, the experimental protocols used to generate this data, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Synergism
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of a FEN1 inhibitor (represented by PTPD) and cisplatin in ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity of FEN1 Inhibitor and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Data Interpretation |
| A2780 | Cisplatin | ~1-5 | Cisplatin-sensitive ovarian cancer cell line. |
| (Cisplatin-Sensitive) | FEN1 Inhibitor (PTPD) | >10 (non-toxic at this concentration) | The FEN1 inhibitor alone shows low cytotoxicity at concentrations where it potentiates cisplatin. |
| A2780cis | Cisplatin | ~10-20 | Cisplatin-resistant ovarian cancer cell line, showing a significant increase in IC50 compared to the sensitive line. |
| (Cisplatin-Resistant) | FEN1 Inhibitor (PTPD) | >10 (non-toxic at this concentration) | Similar to the sensitive line, the inhibitor is not highly toxic on its own. |
| FEN1 Inhibitor (10 µM) + Cisplatin | Significantly < 10-20 | The combination significantly reduces the IC50 of cisplatin in the resistant cell line, indicating a potent synergistic effect and re-sensitization to cisplatin. [1] |
Note: Exact IC50 values for the combination are not explicitly stated in the primary literature but are inferred from clonogenic survival curves showing significant enhancement of cisplatin's effect at a non-toxic concentration of the FEN1 inhibitor.
Table 2: Cellular Effects of FEN1 Inhibitor and Cisplatin Combination in Cisplatin-Resistant Ovarian Cancer Cells (A2780cis)
| Cellular Effect | Cisplatin Alone | FEN1 Inhibitor Alone | Combination (FEN1i + Cisplatin) | Data Interpretation |
| DNA Damage (γH2AX foci) | Moderate Increase | Minimal Increase | Substantial Increase | The combination leads to a dramatic increase in DNA double-strand breaks, overwhelming the cell's repair capacity.[1][2] |
| Cell Cycle Arrest | Minor G2/M Arrest | No Significant Arrest | Pronounced G2/M Arrest | The accumulation of irreparable DNA damage triggers a strong cell cycle checkpoint arrest in the G2/M phase.[1][2] |
| Apoptosis (Annexin V Positive Cells) | Modest Increase | Minimal Increase | Significant Increase | The extensive DNA damage and cell cycle arrest ultimately drive the cancer cells into apoptosis.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Lines and Culture
-
A2780: Human ovarian cancer cell line, sensitive to cisplatin.
-
A2780cis: A cisplatin-resistant human ovarian cancer cell line derived from A2780.
-
PEO4: Platinum-resistant ovarian adenocarcinoma cell line.[1]
The cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.
-
Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to attach overnight.
-
The cells are then treated with various concentrations of the FEN1 inhibitor, cisplatin, or the combination of both.
-
The treatment medium is removed after a specified period (e.g., 24 hours), and the cells are washed and incubated in fresh drug-free medium.
-
The plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.
-
Colonies containing at least 50 cells are counted. The surviving fraction is calculated as (mean number of colonies / (cells seeded × plating efficiency)) of the treated cells relative to untreated controls.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS).
-
Cells are seeded in 6-well plates and treated with the FEN1 inhibitor, cisplatin, or the combination for a specified time (e.g., 48 hours).
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cells are seeded and treated as described for the apoptosis assay.
-
After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the PI fluorescence intensity.
Mandatory Visualization
Signaling Pathway of FEN1 Inhibition and Cisplatin Synergy
Caption: Synergistic mechanism of this compound and cisplatin in ovarian cancer.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating the synergy of this compound and cisplatin.
Conclusion
The inhibition of FEN1 presents a promising strategy to overcome cisplatin resistance in ovarian cancer. The synergistic combination of a FEN1 inhibitor, such as this compound (represented by PTPD in key studies), with cisplatin leads to a significant increase in DNA damage, cell cycle arrest, and apoptosis in resistant ovarian cancer cells. These preclinical findings provide a strong rationale for the further development of FEN1 inhibitors as a combination therapy for ovarian cancer, with the potential to re-sensitize tumors to platinum-based chemotherapy and improve patient outcomes. Further studies are warranted to identify the most potent and specific FEN1 inhibitors and to evaluate their efficacy and safety in vivo.
References
Validating the Synthetic Lethal Interaction Between FEN1 Inhibition and BRCA Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of FEN1 inhibitors, with a focus on FEN1-IN-1 and similar compounds, in the context of their synthetic lethal interaction with BRCA mutations. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative therapeutic strategies, primarily PARP inhibitors.
Executive Summary
The concept of synthetic lethality offers a promising avenue for targeted cancer therapy. This principle is exemplified by the interaction between the inhibition of Flap Endonuclease 1 (FEN1) and mutations in the Breast Cancer Susceptibility Genes (BRCA1 and BRCA2). Cells with BRCA mutations are deficient in the homologous recombination (HR) pathway of DNA repair, making them highly dependent on other DNA repair mechanisms. FEN1 is a critical enzyme involved in base excision repair (BER) and Okazaki fragment maturation during DNA replication. Inhibiting FEN1 in BRCA-deficient cancer cells leads to the accumulation of cytotoxic DNA damage and, ultimately, cell death, while sparing healthy cells with functional HR. This guide summarizes the preclinical evidence validating this synthetic lethal relationship, providing a comparative analysis of FEN1 inhibitors and their potential as a therapeutic strategy for BRCA-mutant cancers.
Data Presentation
In Vitro Sensitivity of BRCA-Mutant vs. BRCA-Wild-Type Cells to FEN1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of various FEN1 inhibitors in cancer cell lines with different BRCA mutation statuses. Lower values indicate higher potency.
| FEN1 Inhibitor | Cell Line | BRCA2 Status | IC50 / EC50 (µM) | Fold Difference (WT/Mutant) | Reference |
| BSM-1516 | DLD1 | Wild-Type | 5 | ~14x | [1] |
| DLD1 | Deficient | 0.35 | [1][2] | ||
| LNT1 (FEN1/EXO1 inhibitor) | SUM149PT | BRCA1-mutant | 1.4 - 15.7 (range across various TNBC cell lines) | - | |
| MX1 | BRCA1-deleted, BRCA2-mutant | [3] | |||
| MDAMB436 | BRCA1-mutant | [3] | |||
| HCC1806 | BRCA-WT | [3] | |||
| HCC1395 | BRCA2-mutant | [3] | |||
| Compound #8 | PEO1 | BRCA2-defective | More sensitive than PEO4 | ~5x | [4] |
| PEO4 | BRCA2-revertant | [4] |
In Vivo Efficacy of FEN1 Inhibitors in BRCA-Mutant Xenograft Models
Preclinical studies using mouse xenograft models have demonstrated the potential of FEN1 inhibitors to suppress the growth of BRCA-mutant tumors.
| FEN1 Inhibitor | Cancer Type | BRCA Mutation Status | Outcome | Reference |
| Compound #8 | Breast, Ovarian, Colorectal, Lung | BRCA1/BRCA2 mutant | Significantly reduced tumor growth | [4][5] |
Note: Specific tumor growth inhibition percentages were not consistently reported in the reviewed literature.
Experimental Protocols
Cell Viability Assay
This protocol is a representative method for determining the IC50 values of FEN1 inhibitors.
-
Cell Seeding: Seed BRCA-mutant and BRCA-wild-type cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FEN1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a FEN1 inhibitor.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with the FEN1 inhibitor at various concentrations for a defined period (e.g., 24-72 hours).
-
Recovery: Remove the inhibitor-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.
-
Quantification: Count the number of colonies (defined as a cluster of at least 50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
Immunofluorescence for DNA Damage Markers (γH2AX Foci)
This protocol is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the FEN1 inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a DNA damage marker, such as anti-phospho-histone H2A.X (Ser139) (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Mandatory Visualizations
Signaling Pathway of FEN1/BRCA Synthetic Lethality
Caption: FEN1/BRCA synthetic lethality pathway.
Experimental Workflow for Validating this compound Efficacy
Caption: Experimental workflow for FEN1 inhibitor validation.
Comparison of FEN1 Inhibitors vs. PARP Inhibitors for BRCA-Mutant Cancers
Caption: FEN1 inhibitors vs. PARP inhibitors comparison.
Comparison with Alternative Therapeutic Strategies
The primary alternative targeted therapy for BRCA-mutant cancers is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors.
| Feature | FEN1 Inhibitors | PARP Inhibitors |
| Mechanism of Action | Inhibit the nuclease activity of FEN1, leading to the accumulation of unprocessed Okazaki fragments and DNA flaps, causing replication stress and DNA double-strand breaks. | Inhibit the catalytic activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. This leads to the accumulation of single-strand breaks that collapse replication forks, generating double-strand breaks. Additionally, PARP inhibitors "trap" PARP on DNA, creating cytotoxic complexes. |
| Clinical Development | Preclinical and early clinical stages. | Clinically approved and widely used for the treatment of BRCA-mutant ovarian, breast, pancreatic, and prostate cancers.[6][7] |
| Resistance Mechanisms | Less understood due to their earlier stage of development. Potential mechanisms could involve upregulation of alternative DNA repair pathways. | A significant clinical challenge. Mechanisms include secondary mutations in BRCA genes that restore their function, upregulation of drug efflux pumps, and stabilization of replication forks. |
| Potential for Combination Therapy | Preclinical data suggests strong synergy with PARP inhibitors, potentially overcoming PARP inhibitor resistance.[8] Also shows potential for combination with other DNA damage response (DDR) inhibitors like ATR and USP1 inhibitors.[1][2] | Combination with chemotherapy and other targeted agents is being actively investigated. |
| Advantages | May be effective in tumors that have developed resistance to PARP inhibitors. The synergistic effect with PARP inhibitors could allow for lower, less toxic doses of both drugs. | Proven clinical efficacy and a well-established safety profile. |
| Disadvantages | Still in early development with limited clinical data. The long-term safety and efficacy in humans are unknown. | The development of acquired resistance limits their long-term effectiveness in many patients. |
Conclusion
The synthetic lethal interaction between FEN1 inhibition and BRCA mutations presents a compelling strategy for the development of novel cancer therapeutics. Preclinical data strongly supports the selective cytotoxicity of FEN1 inhibitors in BRCA-deficient cancer cells, both in vitro and in vivo. While still in the early stages of development, FEN1 inhibitors hold significant promise, particularly in overcoming the challenge of acquired resistance to PARP inhibitors. The potential for synergistic combinations with PARP inhibitors and other DDR-targeting agents further highlights the therapeutic potential of this approach. Continued research is warranted to advance FEN1 inhibitors into clinical trials and to fully elucidate their efficacy and safety in patients with BRCA-mutant cancers.
References
- 1. blacksmithmedicines.com [blacksmithmedicines.com]
- 2. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 3. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Using PARP inhibitor therapy for BRCA gene mutations | Ohio State Health & Discovery [health.osu.edu]
- 8. kuickresearch.com [kuickresearch.com]
Head-to-head comparison of FEN1-IN-1 and siRNA-mediated FEN1 knockdown
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy. This guide provides a detailed, data-driven comparison of two prominent methods for inhibiting FEN1 function: the small molecule inhibitor FEN1-IN-1 and siRNA-mediated gene knockdown.
At a Glance: this compound vs. FEN1 siRNA
| Feature | This compound | siRNA-Mediated FEN1 Knockdown |
| Mechanism of Action | Small molecule inhibitor that binds to the active site of the FEN1 protein, inhibiting its endonuclease activity.[1] | Post-transcriptional gene silencing by introducing double-stranded RNA molecules that target FEN1 mRNA for degradation, leading to reduced FEN1 protein synthesis. |
| Level of Inhibition | Enzymatic activity | Protein expression |
| Mode of Delivery | Direct addition to cell culture media. | Transfection using lipid-based reagents or electroporation. |
| Onset of Action | Rapid, upon cell penetration and binding to the FEN1 protein. | Slower, requires time for mRNA degradation and subsequent reduction in protein levels (typically 24-72 hours). |
| Duration of Effect | Transient, dependent on the compound's stability and cellular clearance. Requires continuous presence for sustained inhibition. | Can be transient or stable depending on the experimental design (e.g., transient transfection vs. stable shRNA expression). |
| Specificity | Can have potential off-target effects on other nucleases with similar active sites, such as EXO1.[1] | Highly specific to the target mRNA sequence, but can have off-target effects due to partial complementarity with other mRNAs.[2][3][4] |
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound and FEN1 siRNA.
Table 1: Efficacy in Reducing FEN1 Function
| Parameter | This compound | FEN1 siRNA | Cell Line(s) | Reference |
| Inhibition of FEN1 Activity | IC50 of ~46 nM (in vitro enzymatic assay for a similar N-hydroxyurea compound) | Not Applicable (acts on protein level) | N/A | [5] |
| Reduction in FEN1 Protein Level | Not Applicable (inhibits activity) | Up to ~80% reduction | Hep38.7-Tet | [6] |
| Growth Inhibition (GI50) | Mean GI50 of 15.5 µM | Varies depending on cell line and transfection efficiency | 212 cancer cell lines | [1] |
| Reduction in Cell Proliferation | Dose-dependent decrease | Significant decrease | A549, H1299, H460 | [7] |
Table 2: Cellular Phenotypes
| Phenotype | This compound | FEN1 siRNA | Cell Line(s) | Reference |
| Induction of DNA Damage (γH2AX) | Dose-dependent increase | Increased levels | SW620, HCT-116, A549, H1299, H460 | [1][5][7] |
| Cell Cycle Arrest | G1/S and G2/M arrest | G1/S and G2/M arrest | A549, H460, H1299 | [7] |
| Induction of Apoptosis | Evidence of apoptosis (cleaved PARP) | Increased apoptosis | SW620, HCT-116 | [5] |
| Sensitization to other agents | Sensitizes cells to MMS | Enhances cisplatin-induced apoptosis | SW620, A549, H460 | [5][7] |
Experimental Protocols
This compound Treatment Protocol
This protocol is a general guideline for treating cultured cells with this compound.
Materials:
-
This compound (stock solution typically in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well or other culture plates
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the desired concentrations of this compound. A typical concentration range for initial experiments is 0.1 to 30 µM.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Determine cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the logarithm of this compound concentration.
siRNA-Mediated FEN1 Knockdown Protocol
This protocol provides a general procedure for transiently knocking down FEN1 expression using siRNA.
Materials:
-
Validated FEN1 siRNA oligonucleotides and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Cell culture medium
-
6-well plates
-
Cell line of interest
Validated FEN1 siRNA Sequences (Example):
-
siFEN1 #1: 5'-GCAUCAUCUACACUGUGAAdTdT-3'
-
siFEN1 #2: 5'-CCAUAAAGCUCAAGAGGCUdTdT-3' (Note: It is recommended to test multiple siRNA sequences to ensure effective knockdown and control for off-target effects)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of FEN1 siRNA (e.g., 25 pmol) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess FEN1 mRNA and protein levels by RT-qPCR and Western blotting, respectively, to confirm knockdown efficiency.
-
Phenotypic Analysis: Perform downstream assays to investigate the biological consequences of FEN1 knockdown.
Signaling Pathways and Experimental Workflows
FEN1 in Okazaki Fragment Maturation
During DNA replication, the lagging strand is synthesized in short segments called Okazaki fragments. FEN1 plays a crucial role in removing the RNA primers from these fragments, a critical step for joining them into a continuous DNA strand.
FEN1 in Long-Patch Base Excision Repair
FEN1 is also a key player in the long-patch base excision repair (LP-BER) pathway, which removes damaged DNA bases. After a DNA glycosylase removes the damaged base, FEN1 is responsible for cleaving the resulting flap structure.
FEN1 Inhibition and DNA Damage Response
Inhibition of FEN1, either by this compound or siRNA, leads to the accumulation of unprocessed DNA flaps. This triggers a DNA damage response, often mediated by the ATM checkpoint signaling pathway, resulting in cell cycle arrest and apoptosis.[1][8]
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying the function of FEN1 and for its potential as a therapeutic target. This compound offers a rapid and reversible method of inhibiting FEN1's enzymatic activity, while siRNA provides a highly specific means of reducing FEN1 protein levels. The choice between these two approaches will depend on the specific experimental goals, the desired duration of inhibition, and considerations regarding potential off-target effects. This guide provides a foundational understanding and practical protocols to aid researchers in making an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-1: A Comparative Analysis of its Cross-reactivity with Nuclease Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of FEN1-IN-1 against Flap Endonuclease 1 (FEN1) and its cross-reactivity with other members of the nuclease family. The information presented is based on available experimental data to assist researchers in evaluating the selectivity of this compound for their studies.
Executive Summary
This compound, a small molecule inhibitor of FEN1, has shown promise in cancer research due to its role in disrupting DNA replication and repair in cancer cells. FEN1 is a critical enzyme in Okazaki fragment maturation and base excision repair. Its inhibition leads to replication fork instability and the accumulation of DNA damage, ultimately triggering cell death. This guide focuses on the selectivity of this compound, a crucial aspect for its use as a specific molecular probe and for its therapeutic potential. Experimental data reveals that this compound exhibits significant cross-reactivity with Exonuclease 1 (EXO1), another important nuclease involved in DNA repair. This guide summarizes the available quantitative data, details the experimental protocols for assessing inhibitor activity, and provides diagrams of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity
The inhibitory potency of this compound and its analogs from the N-hydroxyurea series has been evaluated against FEN1 and other nucleases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | Target Nuclease | IC50 (nM) | Notes |
| This compound (Compound 1) | FEN1 | Not explicitly quantified in the provided results. | This compound is a potent inhibitor of FEN1. |
| EXO1 | Similar to FEN1 | This compound inhibits both FEN1 and EXO1 function.[1] | |
| LNT1 (likely this compound) | hFEN1-336Δ | 46.4 | LNT1 is described as a potent FEN1 inhibitor and is also referred to as "compound 1". |
| N-hydroxyurea compounds 1 & 2 | hFEN1 | Not explicitly quantified in the provided results. | Potent inhibitors of FEN1. |
| hEXO1-352Δ | Similar to hFEN1 | Both compounds inhibited EXO1 with IC50 values similar to those against hFEN1. | |
| This compound | GEN1 | Data not available | |
| This compound | MUS81-EME1 | Data not available |
Note: The provided search results did not contain specific IC50 values for this compound against GEN1 and MUS81-EME1.
Signaling Pathway Perturbation by FEN1 Inhibition
Inhibition of FEN1 disrupts the normal processing of Okazaki fragments during DNA replication. This leads to the accumulation of 5' flap structures, causing replication fork stalling and collapse, which in turn generates DNA double-strand breaks (DSBs). The cellular response to this damage involves the activation of the DNA Damage Response (DDR) pathway.
Experimental Protocols
The cross-reactivity of this compound against various nucleases is typically determined using in vitro nuclease activity assays. A common method is a fluorescence-based assay that measures the cleavage of a labeled DNA substrate.
Fluorescence-Based Nuclease Activity Assay
This protocol describes a general method for measuring nuclease activity and determining the IC50 of an inhibitor.
1. Materials:
-
Purified recombinant nuclease (e.g., FEN1, EXO1, GEN1, MUS81-EME1).
-
Fluorescently labeled DNA substrate specific for the nuclease being tested. This is often a synthetic oligonucleotide with a fluorophore on one end and a quencher on the other. Cleavage of the substrate separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA).
-
This compound or other test inhibitors dissolved in DMSO.
-
96-well or 384-well microplates (black, for fluorescence readings).
-
Fluorescence plate reader.
2. Experimental Workflow:
3. Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a microplate, add a small volume of the diluted inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add the nuclease solution to all wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the initial rates as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a potent inhibitor of FEN1, but it exhibits significant cross-reactivity with the related nuclease EXO1. This lack of high selectivity should be a key consideration for researchers using this compound as a specific chemical probe for FEN1. The inhibitory activity of this compound against other nucleases such as GEN1 and MUS81-EME1 has not been extensively reported in the available literature. Further studies are required to fully characterize the selectivity profile of this compound and to guide its application in both basic research and drug development. The provided experimental protocol offers a robust framework for conducting such selectivity profiling. The understanding of the downstream signaling consequences of FEN1 inhibition provides a basis for exploring its therapeutic potential, particularly in cancers with deficiencies in the DNA damage response.
References
Assessing the Therapeutic Window of FEN1-IN-1 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) has emerged as a promising target in oncology, given its critical roles in DNA replication and repair. Its inhibition presents a synthetic lethal strategy, particularly in cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. This guide provides a comparative analysis of the preclinical therapeutic window of FEN1-IN-1 and other notable FEN1 inhibitors, offering a resource for researchers navigating the development of novel cancer therapeutics.
Executive Summary
This guide synthesizes available preclinical data for this compound and its alternatives, including C8, SC13, and BSM-1516. While this compound, a member of the N-hydroxyurea series of inhibitors, has been characterized in vitro, a notable gap exists in the public domain regarding its in vivo efficacy and toxicity, precluding a direct assessment of its therapeutic window. In contrast, other FEN1 inhibitors, such as C8 and BSM-1516, have undergone more extensive preclinical evaluation, providing initial insights into their potential therapeutic indices. This document aims to present the available data to inform future research and development in FEN1-targeted therapies.
Data Presentation: Comparative Efficacy and Toxicity of FEN1 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives from preclinical studies.
Table 1: In Vitro Potency of FEN1 Inhibitors
| Inhibitor | Compound Class | Target(s) | IC50/GI50/EC50 | Cell Line(s) | Key Findings |
| This compound (Compound 1) | N-hydroxyurea | FEN1 | Mean GI50: 15.5 µM | 212 cell lines | Broad anti-proliferative activity. Increased sensitivity in MRE11A-deficient cells.[1][2] |
| C8 | N-hydroxyurea | FEN1 | ~5-fold more sensitive in PEO1 (BRCA2-mutant) vs. PEO4 (BRCA2-revertant) | PEO1, PEO4 | Demonstrates synthetic lethality with BRCA2 deficiency.[3] |
| SC13 | Not specified | FEN1 | Not specified | HeLa, PCa cells | Enhances sensitivity to radiotherapy and chemotherapy.[4][5] |
| BSM-1516 | Metal-binding pharmacophore | FEN1 (selective over EXO1) | IC50: 7 nM (FEN1), 460 nM (EXO1); EC50: 350 nM (BRCA2-deficient DLD1), 5 µM (BRCA2-wild-type DLD1) | DLD1 | Highly potent and selective. Shows strong synergy with other DDR inhibitors.[6][7] |
| FEN1-IN-4 | Not specified | FEN1 | Not specified | Breast cancer cell lines | Cytotoxic and radiosensitizing effects.[8] |
Table 2: In Vivo Therapeutic Window of FEN1 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dosing Regimen | Efficacy | Toxicity/Safety |
| This compound (Compound 1) | Not reported | Not reported | Not reported | Not reported |
| C8 | Athymic nude mice with xenografts (HCC1806, HCT116, MDA-MB-231) | 5, 20, or 40 mg/kg i.p. daily for 7 days (MTD study) | Significant reduction in tumor growth in C8-sensitive xenografts (HCC1806, HCT116).[3][9] | Maximum tolerated dose study performed.[3] No specific toxicity data reported in the provided abstracts. |
| SC13 | Mouse models | Not specified | Sensitizes tumors to chemotherapy and radiotherapy.[4][5] Promotes CAR-T cell infiltration into solid tumors. | Reduced dose of chemotherapy and its toxic side effects when used in combination.[4] |
| BSM-1516 | Mice | 120 mg/kg PO or 90 mg/kg IP daily for 7 days | In vivo efficacy testing is underway.[7] | No signs of hematological toxicity at the tested doses.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for the replication and extension of these findings.
Clonogenic Survival Assay: Cells are seeded at a low density and treated with the FEN1 inhibitor for a specified period (e.g., 3 days). Following treatment, the drug is removed, and cells are allowed to grow until visible colonies are formed. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to the vehicle-treated control. This assay assesses the long-term proliferative capacity of cells after drug exposure.
Xenograft Tumor Growth Inhibition Studies: Cancer cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The FEN1 inhibitor or vehicle is administered according to a specified dosing schedule (e.g., daily intraperitoneal injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. This model evaluates the in vivo anti-tumor efficacy of the compound.
Maximum Tolerated Dose (MTD) Study: Groups of animals receive escalating doses of the FEN1 inhibitor for a defined period. Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly. The MTD is defined as the highest dose that does not cause significant toxicity or more than a predefined level of body weight loss. This study is essential for determining the safe dose range for subsequent efficacy studies.
Cellular Thermal Shift Assay (CETSA): This assay validates target engagement in live cells. Cells are treated with the inhibitor and then heated to various temperatures. The principle is that a ligand-bound protein will be stabilized and thus more resistant to thermal denaturation. The amount of soluble protein at each temperature is then quantified by methods like Western blotting or ELISA. The shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: FEN1's role in DNA replication and repair and the impact of its inhibition.
Caption: Experimental workflow for assessing the therapeutic window of a FEN1 inhibitor.
Caption: Comparison of this compound with alternative FEN1 inhibitors based on data availability.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blacksmithmedicines.com [blacksmithmedicines.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
FEN1-IN-1's impact on the DNA damage response pathway compared to other DDR inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FEN1-IN-1, a selective inhibitor of Flap Endonuclease 1 (FEN1), with other key inhibitors of the DNA Damage Response (DDR) pathway, namely PARP inhibitors (e.g., Olaparib) and ATR inhibitors (e.g., AZD6738). This comparison focuses on their mechanisms of action, impact on DNA repair pathways, and potential for synergistic therapeutic strategies.
Introduction to FEN1 and the DNA Damage Response
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair. It plays a vital role in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway. Inhibition of FEN1 leads to the accumulation of unresolved DNA flaps, causing replication stress, DNA damage, and ultimately, cell death. This has positioned FEN1 as a promising target in cancer therapy, particularly in tumors with existing DNA repair deficiencies.
The DNA Damage Response (DDR) is a complex network of signaling pathways that detect, signal, and repair DNA lesions. Key players in the DDR include Poly (ADP-ribose) polymerase (PARP), involved in single-strand break repair, and Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the response to replication stress and DNA damage. Inhibitors targeting these pathways have shown significant clinical success.
Mechanism of Action and Impact on DNA Damage Response
This compound, PARP inhibitors, and ATR inhibitors each target distinct but interconnected nodes within the DDR network, leading to different cellular consequences and therapeutic opportunities.
This compound
This compound is a small molecule that binds to the active site of FEN1, inhibiting its endonuclease activity. This disruption of FEN1 function leads to:
-
Replication Fork Instability: Unprocessed Okazaki fragments cause replication forks to stall and collapse, generating DNA double-strand breaks (DSBs).[1]
-
Activation of ATM Checkpoint: The accumulation of DSBs triggers the Ataxia Telangiectasia Mutated (ATM) signaling cascade.
-
Induction of DNA Damage Markers: Inhibition of FEN1 leads to the phosphorylation of histone H2AX (γH2AX) and ubiquitination of FANCD2, indicating the activation of DNA damage signaling pathways.[1]
-
Synthetic Lethality: FEN1 inhibition is particularly effective in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, or deficiencies in MRE11A and ATM.[1]
PARP Inhibitors (e.g., Olaparib)
PARP inhibitors, such as Olaparib, function through a "synthetic lethal" approach. Their primary mechanisms include:
-
Enzymatic Inhibition: They block the catalytic activity of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).
-
PARP Trapping: A key mechanism of action is the trapping of PARP1 and PARP2 on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of DSBs.
-
Exploiting HR Deficiency: In cells with deficient homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
ATR Inhibitors (e.g., AZD6738)
ATR is a master regulator of the cellular response to replication stress. ATR inhibitors like AZD6738 exert their effects by:
-
Abrogating Cell Cycle Checkpoints: They inhibit ATR's ability to phosphorylate downstream targets like Chk1, thus overriding the S and G2/M checkpoints that would normally halt the cell cycle in response to DNA damage.
-
Increasing Replication Stress: By allowing cells with damaged DNA to proceed through the cell cycle, ATR inhibitors exacerbate replication stress, leading to replication fork collapse and the accumulation of DNA damage.
-
Synergy with DNA Damaging Agents: They are particularly effective in combination with agents that induce DNA damage or in cancer cells that have high endogenous levels of replication stress.
Comparative Performance Data
The following tables summarize quantitative data on the performance of FEN1 inhibitors, PARP inhibitors, and ATR inhibitors from various preclinical studies. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines, assay types, and incubation times.
Table 1: Comparison of Cellular Activity (IC50/GI50/EC50 Values)
| Inhibitor Class | Specific Inhibitor | Cancer Type | Cell Line(s) | Endpoint | Value | Reference |
| FEN1 Inhibitor | This compound | Various | 212 cell line panel | GI50 (Growth Inhibition 50) | Mean: 15.5 µM | [1] |
| BSM-1516 | Colorectal | DLD1 (BRCA2-/-) | EC50 (Clonogenic Survival) | 350 nM | [2] | |
| BSM-1516 | Colorectal | DLD1 (BRCA2+/+) | EC50 (Clonogenic Survival) | 5 µM | [2] | |
| PARP Inhibitor | Olaparib | Breast | Panel | IC50 (MTT Assay) | 4.2 - 19.8 µM | |
| Olaparib | Colorectal | HCT116, HCT15, SW480 | IC50 | 2.8 - 12.4 µM | ||
| ATR Inhibitor | AZD6738 | Various | 197 cell line panel | IC50 < 1 µM in 73 cell lines | Proliferation | |
| AZD6738 | Colorectal | LoVo | IC50 (MTT Assay) | 0.52 µM |
Table 2: Synergistic Interactions with Other DDR Inhibitors
| FEN1 Inhibitor | Combination Partner | Cancer Type | Effect | Quantitative Measure | Reference |
| LNT1 (FEN1/EXO1 inhibitor) | Talazoparib (PARPi) | Triple-Negative Breast Cancer (PARPi-resistant, BRCA2 mutant) | Strong Synergy | Combination Index = 0.20 | [3][4] |
| BSM-1516 | Olaparib, Niraparib, Talazoparib (PARPi) | BRCA-proficient and deficient cell lines | Strong Synergy | Not specified | [2] |
| BSM-1516 | AZD6738, VE-822, Elimusertib (ATRi) | BRCA-proficient and deficient cell lines | Strong Synergy | Not specified | [2] |
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathways
The following diagram illustrates the key DNA damage response pathways and the points of intervention for FEN1, PARP, and ATR inhibitors.
Caption: DDR pathways showing intervention points.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a typical experimental workflow for comparing the effects of different DDR inhibitors on cancer cells.
Caption: Workflow for comparing DDR inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of DDR inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
DDR inhibitors (this compound, Olaparib, AZD6738)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each inhibitor (and combinations thereof) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Immunofluorescence for γH2AX Foci
Objective: To quantify the extent of DNA double-strand breaks induced by DDR inhibitors.
Materials:
-
Cells grown on coverslips or in chamber slides
-
DDR inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with inhibitors for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Western Blotting for DDR Proteins
Objective: To analyze the expression and phosphorylation status of key DDR proteins following inhibitor treatment.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound represents a promising therapeutic strategy by targeting a key node in DNA replication and repair. Its mechanism of inducing replication stress and synthetic lethality in HR-deficient tumors shows parallels with PARP inhibitors. However, its distinct role in Okazaki fragment maturation offers a unique point of intervention. Compared to ATR inhibitors, which have a broader role in the replication stress response, FEN1 inhibitors are more specifically targeted to the consequences of unresolved DNA flaps.
The preclinical data suggest that FEN1 inhibitors can be effective as monotherapy in susceptible cancer cell lines and show strong synergy when combined with other DDR inhibitors, including PARP and ATR inhibitors. This highlights the potential for combination therapies to overcome resistance and enhance therapeutic efficacy. Further direct comparative studies are warranted to fully elucidate the relative potency and optimal clinical positioning of FEN1 inhibitors within the landscape of DDR-targeted therapies.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of FEN1-IN-1: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing FEN1-IN-1, a small molecule inhibitor of flap endonuclease 1 (FEN1), must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, grounded in standard laboratory safety practices and information typically found in Safety Data Sheets (SDS).
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to review the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below.
| Protective Gear | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a respirator may be necessary. | To prevent inhalation of the compound. |
Step-by-Step Disposal Procedure
-
Segregation of Waste : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and empty containers, should be segregated as chemical waste.
-
Waste Collection :
-
Solid Waste : Collect solid this compound and contaminated materials in a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage : Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.[1]
-
Professional Disposal : Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, responsible, and compliant manner. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
